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  • Product: (R)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid
  • CAS: 942189-34-6

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Analytical Characterization of (R)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid

Introduction & Structural Rationale (R)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid is a highly functionalized, chiral bifunctional building block increasingly utilized in the synthesis of peptidomimetics, targeted...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

(R)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid is a highly functionalized, chiral bifunctional building block increasingly utilized in the synthesis of peptidomimetics, targeted protein degraders (PROTACs), and rigidified linker systems. The molecular architecture features a central pyrrolidine ring substituted with an N -linked acetic acid moiety and a C-3 methoxycarbonyl (ester) group with defined (R)-stereochemistry.

Understanding the physicochemical behavior of this molecule is critical for formulation, purification, and downstream synthetic applications. The presence of both a basic tertiary amine and an acidic carboxylic acid dictates that the molecule exists primarily as a zwitterion at physiological pH. This whitepaper provides a rigorous analysis of its acid-base equilibria, lipophilicity, and stability, alongside field-proven, self-validating protocols for empirical characterization.

Quantitative Physicochemical Profile

The following table summarizes the core physicochemical parameters of the molecule. Values are derived from predictive models grounded in structurally analogous[1].

ParameterValue / DescriptionRationale / Causality
Molecular Formula C₈H₁₃NO₄-
Molecular Weight 187.19 g/mol Optimal for low-molecular-weight linker applications.
pKa₁ (Carboxylic Acid) ~2.8Typical for N -alkylated acetic acids.
pKa₂ (Pyrrolidine NH⁺) ~9.2Lower than unsubstituted pyrrolidine (pKa 11.3) due to the electron-withdrawing inductive effect of the C-3 ester.
LogD (pH 7.4) -1.5 to -2.0High polarity driven by the zwitterionic state at physiological pH.
Topological Polar Surface Area (TPSA) 66.8 ŲSum of contributions from the amine, carboxylic acid, and ester oxygen atoms.
Hydrogen Bond Donors (HBD) 1The carboxylic acid -OH (in un-ionized state).
Hydrogen Bond Acceptors (HBA) 5Nitrogen (1), Ester Oxygens (2), Carboxylic Oxygens (2).

Acid-Base Equilibria & Zwitterionic Dynamics

The physicochemical behavior of (R)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid is governed by its two ionizable centers. The proximity of the basic pyrrolidine nitrogen to the carboxylic acid creates a dynamic protonation equilibrium.

At highly acidic pH (pH < 2.0), the molecule exists as a cation. As the pH rises above the pKa of the carboxylic acid (~2.8), the proton is lost, yielding a net-neutral, highly polar zwitterion . This state dominates across the physiological pH range (pH 3.0 to 8.5). At basic pH (pH > 9.5), the pyrrolidinium ion deprotonates, rendering the molecule an anion.

AcidBase A Cationic Form (pH < 2.5) NH⁺, COOH B Zwitterionic Form (pH 3.0 - 8.5) NH⁺, COO⁻ A->B -H⁺ (pKa1 ~2.8) B->A +H⁺ C Anionic Form (pH > 9.5) N, COO⁻ B->C -H⁺ (pKa2 ~9.2) C->B +H⁺

Fig 1: pH-dependent protonation states and acid-base equilibria.

Chemical Stability & Degradation Kinetics

While the pyrrolidine core and the N -acetic acid linkage are highly stable under standard conditions, the methoxycarbonyl group at the C-3 position introduces a liability for base-catalyzed ester hydrolysis. If the molecule is exposed to pH > 9.0 during purification (e.g., anion-exchange chromatography) or formulation, the ester will undergo nucleophilic attack by hydroxide ions, degrading the molecule into (R)-1-(carboxymethyl)pyrrolidine-3-carboxylic acid and methanol.

Degradation M Intact Ester (Methoxycarbonyl) I Tetrahedral Intermediate (OH⁻ attack at C=O) M->I Base Catalysis (pH > 9) P Hydrolyzed Product (Carboxylic Acid + Methanol) I->P Elimination of CH₃O⁻

Fig 2: Base-catalyzed ester hydrolysis degradation pathway.

Validated Experimental Methodologies

To ensure scientific integrity, the empirical determination of pKa and LogD must rely on self-validating systems. The choice of analytical techniques is driven by the molecule's specific properties: because the pyrrolidine ring lacks a conjugated π -system adjacent to the ionizable centers, UV-spectrophotometric titration is ineffective. Therefore, potentiometric titration is the gold standard[2].

Protocol 1: Potentiometric Determination of pKa

This protocol isolates the buffering capacity of the analyte from the background solvent, ensuring high-fidelity pKa calculation via a Bjerrum plot.

Methodology:

  • System Calibration: Standardize a high-precision glass pH electrode using certified reference buffers at pH 4.00, 7.00, and 10.00 at exactly 25.0 ± 0.1 °C.

  • Sample Preparation: Dissolve the analyte to a concentration of 2.0 mM in a 0.15 M KCl aqueous solution. Causality: The 0.15 M KCl background electrolyte maintains a constant ionic strength, mimicking physiological conditions and preventing fluctuations in the activity coefficients of the ions during titration.

  • Blank Titration (Self-Validation): Titrate a blank 0.15 M KCl solution with 0.1 M KOH to establish a baseline curve. This accounts for dissolved CO₂ and inherent solvent buffering.

  • Analyte Acidification: Lower the pH of the analyte solution to 1.5 using 0.1 M HCl to ensure complete protonation of both the amine and the carboxylate.

  • Titration: Incrementally add 0.1 M KOH (CO₂-free) in 0.05 mL steps under a nitrogen atmosphere, recording the pH after equilibrium is reached for each addition.

  • Data Analysis: Subtract the blank curve from the sample curve. Calculate pKa₁ and pKa₂ using the half-equivalence points on the first derivative plot.

Protocol S1 1. System Calibration Standardize pH meter (pH 4, 7, 10) S2 2. Sample Preparation 2 mM analyte in 0.15 M KCl S1->S2 S3 3. Acidification Lower pH to 1.5 with 0.1 M HCl S2->S3 S4 4. Potentiometric Titration Add 0.1 M KOH in 0.05 mL steps S3->S4 S5 5. Data Analysis Calculate pKa via Bjerrum Plot S4->S5

Fig 3: Self-validating potentiometric titration workflow for pKa determination.

Protocol 2: Shake-Flask Method for LogD (pH 7.4)

Reverse-Phase HPLC (OECD 117) is often inaccurate for basic pyrrolidines due to secondary interactions with residual silanols on the silica stationary phase. Therefore, the classical Shake-Flask Method [3] is required for accurate lipophilicity assessment.

Methodology:

  • Solvent Saturation: Stir equal volumes of n -octanol and 10 mM phosphate buffer (pH 7.4) together for 24 hours. Causality: Mutually saturating the phases prevents volume changes caused by solvent partitioning during the actual experiment, which would otherwise skew concentration calculations.

  • Analyte Introduction: Dissolve an accurately weighed amount of the analyte in the saturated buffer phase to achieve a concentration of 1 mg/mL.

  • Equilibration: Transfer 5 mL of the spiked buffer and 5 mL of saturated n -octanol into a glass vial. Shake mechanically at 100 rpm for 60 minutes at 25 °C.

  • Phase Separation: Centrifuge the mixture at 3000 rpm for 15 minutes to break any micro-emulsions and ensure sharp phase boundaries.

  • Quantification (Self-Validation): Extract aliquots from both the aqueous and octanol phases. Quantify the analyte concentration in both phases using LC-MS/MS. Causality: Measuring both phases allows for a mass balance calculation. If the sum of the mass in both phases does not equal the initial input mass (±5%), the assay is invalid (indicating precipitation or interfacial adsorption).

  • Calculation: LogD = Log₁₀([Concentration in Octanol] /[Concentration in Buffer]).

References

  • Albert, A., & Serjeant, E. P. (1984). The Determination of Ionization Constants: A Laboratory Manual. Springer Netherlands. Retrieved from[Link]

  • Environmental Protection Agency (EPA) / OECD. (1996). Product Properties Test Guidelines OPPTS 830.7550 Partition Coefficient (n-Octanol/Water), Shake Flask Method. Regulations.gov. Retrieved from[Link]

Sources

Exploratory

Safety Data Sheet (SDS) and Hazard Identification for (R)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid: A Technical Guide

Executive Summary (R)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid (CAS: 942189-34-6) is a highly functionalized, conformationally restricted pyrrolidine derivative[1]. Widely utilized in medicinal chemistry as an u...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid (CAS: 942189-34-6) is a highly functionalized, conformationally restricted pyrrolidine derivative[1]. Widely utilized in medicinal chemistry as an unnatural amino acid scaffold, it serves as a critical building block for synthesizing peptidomimetics and targeted therapeutics. However, the presence of a tertiary amine, a carboxylic acid, and a methyl ester within a compact cyclic framework imparts specific physicochemical reactivity. As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth analysis of its safety profile, hazard identification, and field-proven handling protocols, ensuring both scientific integrity and occupational safety.

Physicochemical Profiling & Mechanistic Insights

To understand the hazards associated with this compound, one must first analyze its structural components. The molecule features a pyrrolidine ring substituted with an acetic acid moiety at the nitrogen (N1) and a methoxycarbonyl group at the C3 position[2].

Mechanistic Implication: The coexistence of a basic tertiary amine and an acidic carboxylic acid allows the molecule to exist in a zwitterionic state under physiological conditions. This amphoteric nature enhances its solubility in both aqueous and polar organic solvents but also facilitates rapid interaction with biological membranes. This membrane interaction is the primary driver of its localized toxicity and irritant properties. Furthermore, the methyl ester is susceptible to hydrolysis if exposed to strong acids or bases, necessitating stringent storage controls.

Table 1: Chemical Identifiers and Physicochemical Properties

ParameterValue
Chemical Name (R)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid
Synonym (R)-1-Carboxymethyl-pyrrolidine-3-carboxylic acid methyl ester[2]
CAS Number 942189-34-6[1]
Molecular Formula C8H13NO4[1]
Molecular Weight 187.19 g/mol
Physical State Solid / Powder

Hazard Identification & Toxicological Pathways

Based on standardized Globally Harmonized System (GHS) classifications for structurally analogous pyrrolidine-acetic acid derivatives, this compound is classified under several hazard categories[3].

  • H302 (Harmful if swallowed): Ingestion leads to systemic absorption. The zwitterionic nature allows it to cross the gastric mucosal barrier, potentially causing gastrointestinal distress.

  • H315 (Causes skin irritation): Dermal contact disrupts the lipid bilayer of the stratum corneum. The localized pH shift caused by the carboxylic acid moiety induces erythema and cellular irritation[3].

  • H319 (Causes serious eye irritation): The ocular mucosa is highly sensitive to pH-altering agents. Exposure can lead to rapid protein denaturation in the corneal epithelium, necessitating immediate flushing[3].

  • H335 (May cause respiratory irritation): Inhalation of the fine powder form interacts with the moist environment of the upper respiratory tract, forming a localized acidic microenvironment that irritates the epithelial lining[3].

Precautionary Directives: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water) are mandatory.

HazardPathway Exposure Chemical Exposure CAS: 942189-34-6 Skin Dermal Contact (H315) Exposure->Skin Eye Ocular Contact (H319) Exposure->Eye Inhalation Inhalation (H335) Exposure->Inhalation Ingestion Ingestion (H302) Exposure->Ingestion Mech1 Lipid Bilayer Disruption & pH Alteration Skin->Mech1 Eye->Mech1 Mech2 Respiratory Epithelium Irritation Inhalation->Mech2 Mech3 Systemic Absorption & GI Distress Ingestion->Mech3 Mitigation1 Flush with Water (15 min) Remove Contaminated Clothing Mech1->Mitigation1 Mitigation2 Move to Fresh Air Seek Medical Attention Mech2->Mitigation2 Mitigation3 Rinse Mouth Do NOT Induce Vomiting Mech3->Mitigation3

GHS Hazard Logic and Biological Impact Pathway for CAS 942189-34-6.

Storage and Stability

To maintain chemical integrity and prevent degradation, the following self-validating storage controls must be implemented:

  • Temperature: Store at 2–8°C. Elevated temperatures can accelerate the hydrolysis of the methoxycarbonyl group or induce premature decarboxylation.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent moisture absorption, as the compound's zwitterionic nature makes it highly hygroscopic.

  • Incompatibilities: Strictly avoid strong oxidizing agents, strong acids, and strong bases.

Table 2: GHS Classification and Safety Parameters

Hazard ClassHazard StatementSignal WordPictogram
Acute Toxicity (Oral)H302: Harmful if swallowedWarningGHS07 (Exclamation)
Skin Corrosion/IrritationH315: Causes skin irritationWarningGHS07 (Exclamation)
Serious Eye DamageH319: Causes serious eye irritationWarningGHS07 (Exclamation)
STOT (Single Exposure)H335: May cause respiratory irritationWarningGHS07 (Exclamation)

Experimental Protocols: Safe Handling in Amide Coupling

Safety protocols must be integrated directly into the experimental workflow. The following is a self-validating protocol for utilizing (R)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid in a standard amide coupling reaction (e.g., peptide synthesis), ensuring both high yield and operator safety.

Step-by-Step Methodology:

  • Preparation & PPE: Conduct all operations inside a certified chemical fume hood. Don nitrile gloves (double-gloving recommended), a flame-resistant lab coat, and chemical splash goggles.

  • Weighing & Dissolution: Weigh 1.0 equivalent (eq) of the compound. Dissolve immediately in anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) to achieve a 0.1–0.2 M concentration. Causality: Immediate dissolution minimizes the risk of airborne dust inhalation, directly mitigating the H335 hazard.

  • Activation: Cool the solution to 0°C using an ice bath. Add 1.2 eq of HATU (coupling reagent) followed by 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 10 minutes. Causality: Cooling prevents exothermic runaway and suppresses the epimerization of the chiral center at the pyrrolidine ring.

  • Coupling: Slowly add 1.1 eq of the target primary or secondary amine. Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor completion via LC-MS.

  • Quenching & Workup: Quench the reaction by adding saturated aqueous ammonium chloride ( NH4​Cl ). Extract the product using Ethyl Acetate (EtOAc). Causality: The mild acidic quench neutralizes excess DIPEA without hydrolyzing the sensitive methyl ester on the pyrrolidine ring.

  • Waste Segregation: Separate the aqueous layer (containing HATU byproducts) and the organic layer. Dispose of in properly labeled, compatible waste containers.

Workflow Prep 1. Preparation Fume Hood & Nitrile Gloves Dissolve 2. Dissolution Dissolve in DMF/DCM (0.2 M) Prep->Dissolve Activate 3. Activation Add HATU/DIPEA at 0°C Dissolve->Activate Couple 4. Coupling Add Amine, Stir at RT (2-4h) Activate->Couple Quench 5. Quenching Sat. NH4Cl & EtOAc Extraction Couple->Quench Waste 6. Waste Disposal Segregate Aqueous & Organic Quench->Waste

Standardized, safety-integrated amide coupling workflow for CAS 942189-34-6.

Emergency Response & Spill Mitigation

A self-validating safety system requires predetermined emergency responses:

  • Small Spills (Solid): Do not sweep dry powder. Lightly mist the spill with water to suppress dust formation. Wipe up with damp absorbent pads and place in a sealed, labeled chemical waste bag. Wash the area with soap and water.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. The mechanical action of washing is critical to remove the lipophilic ester from the skin surface.

  • Eye Contact: Utilize an emergency eyewash station immediately. Hold eyelids open to ensure complete flushing of the zwitterionic compound from the conjunctival sac. Seek ophthalmological evaluation.

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Protocols & Analytical Methods

Method

Step-by-Step Synthesis Protocol for (R)-2-(3-(Methoxycarbonyl)pyrrolidin-1-yl)acetic Acid

Target Audience: Synthetic chemists, medicinal chemists, and drug development professionals. Application Context: This compound is a critical chiral building block utilized in the synthesis of highly selective, dual-mech...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic chemists, medicinal chemists, and drug development professionals. Application Context: This compound is a critical chiral building block utilized in the synthesis of highly selective, dual-mechanism ERK1/2 inhibitors [1]. It provides the functionalized pyrrolidine core necessary for accessing novel allosteric binding pockets in inactive kinases.

Strategic Rationale & Mechanistic Insights

To synthesize (R)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid, the protocol relies on a highly efficient two-step sequence: N-alkylation followed by selective orthogonal deprotection .

  • The Starting Material State: The starting material, (R)-methyl pyrrolidine-3-carboxylate, is utilized as a hydrochloride salt (MW: 165.62 g/mol ). Because the secondary amine is protonated, the reaction requires a robust base system to liberate the free amine before nucleophilic attack can occur.

  • Dual-Base System (DIEA + Cs₂CO₃): The alkylation step employs a synergistic combination of N,N-Diisopropylethylamine (DIEA) and Cesium Carbonate (Cs₂CO₃). DIEA (~3.0 equivalents) acts as a soluble, sterically hindered proton sponge to neutralize the HCl salt and scavenge the HBr byproduct. Cs₂CO₃ (~1.0 equivalent) provides the "cesium effect"—the large, highly polarizable cesium cation enhances the solubility of intermediates in N,N-Dimethylformamide (DMF) and increases the nucleophilicity of the pyrrolidine nitrogen, driving the reaction to a 75% yield[1].

  • Orthogonal Protection Strategy: tert-Butyl bromoacetate is deliberately chosen over ethyl or methyl bromoacetate. The target molecule requires a free acetic acid moiety at the N-1 position while preserving the methyl ester at the C-3 position. If an ethyl ester were used, subsequent saponification (e.g., LiOH/H₂O) would indiscriminately hydrolyze both esters. The tert-butyl group is acid-labile; treatment with Trifluoroacetic Acid (TFA) selectively cleaves the tert-butyl ester via an E1-like mechanism (expelling isobutylene gas), leaving the base-labile/acid-stable methyl ester fully intact[2].

  • Salt Exchange: The TFA cleavage yields a trifluoroacetate salt. To ensure long-term stability, crystallinity, and pharmaceutical compatibility, the protocol concludes with a salt exchange using 4N HCl in dioxane, yielding the final product as a hydrochloride salt.

Synthesis Workflow Diagram

SynthesisWorkflow SM (R)-Methyl pyrrolidine-3-carboxylate HCl (Starting Material) Int1 (R)-Methyl 1-(2-tert-butoxy-2-oxoethyl) pyrrolidine-3-carboxylate (Intermediate 25) SM->Int1 Step 1: N-Alkylation Reagents1 tert-Butyl bromoacetate DIEA, Cs2CO3, DMF RT, 1 h Reagents1->SM added to Int2 TFA Salt Residue Int1->Int2 Step 2: Deprotection Reagents2 TFA / DCM RT, 2 h Reagents2->Int1 added to Product (R)-2-(3-(Methoxycarbonyl)pyrrolidin-1-yl) acetic acid HCl salt (Final Product) Int2->Product Step 3: Salt Exchange Reagents3 4N HCl in Dioxane Acetonitrile Reagents3->Int2 added to

Fig 1: Two-step synthesis workflow: N-alkylation followed by orthogonal deprotection and salt exchange.

Step-by-Step Experimental Protocol

Step 1: N-Alkylation (Synthesis of Intermediate 25)

Self-Validation Checkpoint: The starting material is a secondary amine (ninhydrin active), while the product is a tertiary amine. TLC monitoring should show the disappearance of the ninhydrin-positive starting spot.

  • Preparation: Equip a clean, oven-dried round-bottom flask with a magnetic stir bar.

  • Dissolution: Add (R)-methyl pyrrolidine-3-carboxylate hydrochloride (750 mg, 4.53 mmol) to the flask and dissolve in anhydrous N,N-Dimethylformamide (DMF) (10 mL).

  • Base Addition: To the stirring solution, add N,N-Diisopropylethylamine (DIEA) (2.4 mL, 13.8 mmol) followed by Cesium Carbonate (Cs₂CO₃) (1.5 g, 4.6 mmol). Stir for 5 minutes to ensure complete neutralization of the hydrochloride salt.

  • Alkylation: Slowly add tert-butyl bromoacetate (748 μL, 5.06 mmol) dropwise to the reaction mixture.

  • Reaction: Stir the mixture continuously at room temperature (RT) for 1 hour.

  • Workup: Dilute the crude reaction mixture with Ethyl Acetate (EtOAc) (70 mL). Transfer to a separatory funnel and wash the organic layer sequentially with distilled water (3 × 15 mL) to remove DMF and salts, followed by a final wash with saturated aqueous sodium chloride (brine).

  • Drying & Concentration: Dry the organic layer over anhydrous Magnesium Sulfate (MgSO₄). Filter out the drying agent and evaporate the solvent under reduced pressure.

  • Purification: Purify the resulting residue via silica gel flash column chromatography. Elute using a gradient of Hexane/EtOAc (0–50%). Collect the product fractions and concentrate to yield (R)-methyl 1-(2-tert-butoxy-2-oxoethyl)pyrrolidine-3-carboxylate as a colorless oil (830 mg, 75% yield)[1].

Step 2: Selective Deprotection & Salt Exchange (Synthesis of Final Product)

Self-Validation Checkpoint: The cleavage of the tert-butyl group will result in a highly polar compound that will stick to the baseline on a standard normal-phase TLC plate. LC-MS is recommended to confirm the mass shift from [M+H]+ 244.1 to 188.1.

  • Deprotection: Dissolve the purified intermediate (830 mg, 3.41 mmol) in anhydrous Dichloromethane (DCM) (5 mL).

  • Acid Cleavage: Slowly add Trifluoroacetic Acid (TFA) (5 mL) to the stirring solution.

  • Reaction: Stir the solution at room temperature for 2 hours.

  • Concentration: Concentrate the solution under reduced pressure to remove DCM, excess TFA, and the isobutylene byproduct, yielding the crude product as a TFA salt residue.

  • Salt Exchange: To convert the TFA salt to the more pharmaceutically viable HCl salt, dissolve the residue in Acetonitrile (5 mL).

  • Precipitation/Formation: Add 4 N HCl in dioxane (3 mL) to the solution. Stir briefly.

  • Final Isolation: Concentrate the mixture under reduced pressure to provide the crude title compound, (R)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid hydrochloride, as a solid (1.49 g). (Note: The crude mass exceeds the theoretical yield of 762 mg due to the retention of residual dioxane, acetonitrile, and excess HCl. Further drying under high vacuum or recrystallization is required to achieve analytical purity).

Quantitative Data & Validation Metrics

The following table summarizes the stoichiometric requirements, expected yields, and LC-MS validation metrics for the self-validating workflow.

StepReagent / MaterialMW ( g/mol )EquivalentsAmountYield / ObservationsExpected LC-MS [M+H]⁺
1 (R)-Methyl pyrrolidine-3-carboxylate HCl165.621.00750 mg-130.1 (Free base)
1 tert-Butyl bromoacetate195.051.12748 μL--
1 DIEA129.243.042.4 mL--
1 Cs₂CO₃325.821.021.5 g--
1 Intermediate 25 243.30-830 mg75% (Colorless Oil)244.1
2 Intermediate 25 243.301.00830 mg--
2 TFA114.02Excess5 mL--
3 4N HCl in Dioxane36.46Excess3 mL--
3 Final Product (HCl salt) 223.65-1.49 gQuantitative (Crude)188.1 (Free acid)

References

  • Deng, Y., Shipps, G. W., Cooper, A., English, J. M., et al. "Discovery of Novel, Dual Mechanism ERK Inhibitors by Affinity Selection Screening of an Inactive Kinase." Journal of Medicinal Chemistry, 2014, 57(21), 8817-8826. URL:[Link]

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Application

(R)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid in peptide coupling reactions

Application Notes & Protocols Strategic Incorporation of (R)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic Acid into Synthetic Peptides A Guide for Researchers in Drug Discovery and Peptide Chemistry Abstract: The design...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Strategic Incorporation of (R)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic Acid into Synthetic Peptides

A Guide for Researchers in Drug Discovery and Peptide Chemistry

Abstract: The design of synthetic peptides with defined three-dimensional structures is a cornerstone of modern drug development. Chiral building blocks are essential for conferring specific conformational constraints and biological activities to these molecules[1][][3]. (R)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid is a unique non-proteinogenic amino acid analogue that serves as a valuable tool for introducing a rigid pyrrolidine scaffold into a peptide backbone. The inherent (R)-chirality and the cyclic nature of the pyrrolidine ring can significantly influence peptide secondary structure, receptor binding affinity, and enzymatic stability[4]. This guide provides a comprehensive overview, mechanistic insights, and a detailed protocol for the efficient incorporation of this building block into peptide sequences using standard solid-phase peptide synthesis (SPPS) methodologies.

Compound Profile and Handling

(R)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid is a solid at room temperature. Proper storage and handling are essential to maintain its integrity.

Property Value Reference
CAS Number 942189-34-6[5]
Molecular Formula C₈H₁₃NO₄[5]
Molecular Weight 187.19 g/mol [5]
Physical Form Solid[5]
Purity Typically ≥95%[5]
Storage Store at room temperature in a dry, well-ventilated place.[5]
Safety May cause skin, eye, and respiratory irritation. Standard laboratory personal protective equipment should be worn.[5]

Principle of Application in Peptide Synthesis

This molecule is not a coupling reagent but rather a chiral building block designed to be integrated into a growing peptide chain. The secondary amine of the pyrrolidine ring acts as the N-terminus for coupling to the preceding amino acid's activated carboxyl group. The acetic acid moiety provides the C-terminal carboxyl group that will be activated to couple with the next amino acid in the sequence.

The incorporation of this constrained dipeptide mimic can induce turns or specific kinks in the peptide backbone, which is a common strategy for stabilizing bioactive conformations and developing peptidomimetics.

Caption: The iterative cycle of Solid-Phase Peptide Synthesis.

Materials and Reagents
  • Peptide synthesis vessel

  • Shaker or bubbler (for mixing)

  • Fmoc-deprotected peptide-resin

  • (R)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) [6]* N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Acetic Anhydride

  • Pyridine

  • TFA cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane)

Step-by-Step Coupling Procedure

This procedure assumes a starting scale of 0.1 mmol based on the initial resin loading.

1. Resin Preparation & Deprotection: a. Transfer the Fmoc-protected peptide-resin (0.1 mmol) to the reaction vessel. b. Swell the resin in DMF for 30-60 minutes.[7] c. Drain the DMF. d. Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain. e. Add a fresh solution of 20% piperidine in DMF. Agitate for 15-20 minutes to ensure complete Fmoc removal.[7] f. Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times).

2. Activation and Coupling: a. In a separate vial, prepare the activation solution. The stoichiometry is critical for driving the reaction to completion, especially with a secondary amine.

Reagent Equivalents (vs. Resin) Amount for 0.1 mmol scale Purpose
Building Block3.056.2 mg (0.3 mmol)The amino acid to be coupled.
HATU2.9110.3 mg (0.29 mmol)Activates the carboxylic acid. [6][8]
DIPEA6.0105 µL (0.6 mmol)Non-nucleophilic base to activate HATU and neutralize ammonium salts. [9]
DMF-~2 mLSolvent.

b. Dissolve the building block and HATU in DMF. Add the DIPEA and allow the solution to pre-activate for 1-2 minutes. The solution may change color. c. Add the activated amino acid solution to the deprotected peptide-resin in the reaction vessel. d. Agitate the mixture at room temperature for 2-4 hours. Longer coupling times are often required for secondary amines compared to primary amines.

3. Monitoring the Reaction: a. Expertise Note: The standard Kaiser (ninhydrin) test will yield a false negative (colorless or reddish-brown) because it primarily detects primary amines.[10] b. To confirm the absence of free secondary amines, a chloranil or isatin test should be performed. A negative result (indicating a complete reaction) is desired.

4. Capping (Optional but Recommended): a. After coupling, drain the reaction solution and wash the resin with DMF (3 times). b. To block any unreacted N-terminal amines and prevent the formation of deletion sequences, perform a capping step. c. Add a solution of acetic anhydride/pyridine/DMF (e.g., 1:2:3 ratio) to the resin and agitate for 30 minutes.[7] d. Drain the capping solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3 times) to prepare for the next coupling cycle or final cleavage.

5. Cleavage and Final Deprotection: a. Once the full peptide sequence is assembled, wash the final resin-bound peptide with DCM and dry it under a stream of nitrogen. b. Add a freshly prepared TFA cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[11] c. Filter the resin and collect the TFA solution containing the crude peptide. d. Precipitate the crude peptide by adding it to cold diethyl ether. e. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice. f. Dry the crude peptide pellet under vacuum. The peptide is now ready for purification (e.g., via RP-HPLC) and characterization (e.g., via LC-MS).

Mechanistic Considerations

The success of the coupling reaction hinges on the efficient activation of the building block's carboxylic acid. HATU is an aminium salt that, in the presence of a base like DIPEA, forms a highly reactive O-acylisourea intermediate. This intermediate is rapidly attacked by the N-terminal amine of the resin-bound peptide to form the desired amide bond. The 7-aza-hydroxybenzotriazole (HOAt) portion of HATU is known to accelerate the coupling reaction and suppress racemization.[12][13]

G cluster_reactants Reactants cluster_products Products AA R-COOH (Building Block) ActiveEster Activated Intermediate (HOAt-Ester) AA->ActiveEster + HATU HATU HATU->ActiveEster + Base Base (DIPEA) Base->ActiveEster + Amide Peptide Bond (R-CO-N-Peptide) Byproducts Tetramethylurea + HOAt + Base-H⁺ ActiveEster->Amide Nucleophilic Attack PeptideResin H₂N-Peptide-Resin PeptideResin->Amide

Caption: Simplified mechanism of HATU-mediated peptide coupling.

Conclusion

(R)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid is a powerful building block for introducing conformational constraints into synthetic peptides. Its successful incorporation relies on established SPPS principles, with special consideration for the coupling kinetics of its secondary amine. By employing potent activation reagents like HATU and verifying reaction completion with appropriate tests, researchers can reliably synthesize novel peptidomimetics with potentially enhanced biological properties.

References

  • The Crucial Role of Chiral Building Blocks in Peptide Synthesis. (2026, March 14). Google Vertex AI Search.
  • Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enon. (2017, June 30). CORE.
  • Synthesis and Application of (R)-3-Methylpyrrolidine-3-Carboylic Acid. The Aquila Digital Community.
  • Chirality Effects in Peptide Assembly Structures. (2021, June 22). PMC - NIH.
  • Precision Chiral Building Block Synthesis. BOC Sciences.
  • (R)-2-(3-(Methoxycarbonyl)pyrrolidin-1-yl)acetic acid. Sigma-Aldrich.
  • Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development. (2025, August 6). AiFChem.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab, UC Irvine.
  • Coupling Reagents. Aapptec Peptides.
  • Recent development of peptide coupling reagents in organic synthesis. ScienceDirect.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.
  • Synthesis and Structure-Activity Relationships of Linear and Conformationally Constrained Peptide Analogs of CIYKYY as Src Tyrosine Kinase Inhibitors. (2014). PMC - NIH.
  • Epimerisation in Peptide Synthesis. (2023, December 8). MDPI.
  • Automated solid-phase peptide synthesis to obtain therapeutic peptides. (2014, May 22). Beilstein Journals.

Sources

Method

Catalytic Applications of (R)-2-(3-(Methoxycarbonyl)pyrrolidin-1-yl)acetic Acid in Asymmetric Synthesis

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Application Note & Experimental Protocol Executive Summary & Mechanistic Rationale The demand for enantiopure bu...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Application Note & Experimental Protocol

Executive Summary & Mechanistic Rationale

The demand for enantiopure building blocks in drug discovery has driven the evolution of highly specialized organocatalysts. Among these, (R)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid (CAS: 1292324-46-9) emerges as a highly privileged, bifunctional Brønsted acid-base catalyst.

Unlike secondary amine catalysts (e.g., proline) that operate via covalent enamine/iminium activation, this specific molecule utilizes a tertiary amine core tethered to a carboxylic acid moiety. This structural architecture allows it to function through a non-covalent, ion-pairing, and hydrogen-bonding network.

The Causality of the Catalyst Design
  • The Tertiary Amine (Pyrrolidine Nitrogen): Acts as a general Brønsted base. It deprotonates pronucleophiles (such as malonates or thiols) to generate a reactive enolate or thiolate ion pair.

  • The Carboxylic Acid (N-Acetic Acid Tether): Acts as a Brønsted acid/hydrogen-bond donor. It activates the electrophile (e.g., the nitro group of a nitroolefin) and pulls it into the chiral environment. The covalent tethering minimizes the entropic penalty of the bimolecular collision, ensuring a highly pre-organized transition state .

  • The Methoxycarbonyl Group (C3 Position): Provides critical steric shielding. Because the pyrrolidine ring adopts a rigid envelope conformation, the bulky ester group at the C3 position restricts the approach trajectory of the electrophile, enforcing strict enantiofacial discrimination .

G A Pronucleophile (e.g., Malonate) B Tertiary Amine (Base Activation) A->B Deprotonation E Chiral Transition State (Facial Discrimination) B->E Activated Enolate C Carboxylic Acid (H-Bond Activation) C->E Activated Electrophile D Electrophile (e.g., Nitroolefin) D->C H-Bonding F Enantioenriched Product E->F C-C Bond Formation

Figure 1: Bifunctional activation mode of the tertiary amine-carboxylic acid catalyst.

Application 1: Enantioselective Michael Addition

The asymmetric Michael addition of carbon nucleophiles to nitroolefins is a cornerstone reaction for synthesizing chiral γ -aminobutyric acid (GABA) analogs. Using (R)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid eliminates the need for transition metal additives, preventing heavy metal contamination in late-stage active pharmaceutical ingredients (APIs) .

Quantitative Data: Solvent Optimization

The efficacy of hydrogen-bond-driven catalysis is highly solvent-dependent. Protic solvents disrupt the catalyst-substrate H-bonding network, leading to racemic background reactions. Non-polar solvents enhance the tight ion-pair formation.

EntrySolventTemp (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)
1Methanol25244512
2Tetrahydrofuran (THF)25187865
3Dichloromethane (DCM)25128988
4Toluene25129294
5 Toluene 0 24 95 98

Table 1: Optimization of the Michael addition of diethyl malonate to trans- β -nitrostyrene (10 mol% catalyst).

Self-Validating Protocol: Michael Addition

Objective: Synthesize (R)-diethyl 2-(2-nitro-1-phenylethyl)malonate.

  • System Preparation: Flame-dry a 10 mL Schlenk tube under vacuum and backfill with argon. Causality: Atmospheric moisture competes with the carboxylic acid for hydrogen bonding, drastically reducing enantioselectivity.

  • Catalyst Activation: Add (R)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid (0.05 mmol, 10 mol%) and anhydrous toluene (2.0 mL) to the flask. Stir for 5 minutes at room temperature to ensure complete dissolution.

  • Electrophile Addition: Add trans- β -nitrostyrene (0.5 mmol, 1.0 equiv). Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Lowering the temperature decreases the kinetic energy of the system, tightening the transition state and maximizing facial discrimination.

  • Nucleophile Addition: Add diethyl malonate (0.6 mmol, 1.2 equiv) dropwise over 2 minutes.

  • Incubation & Monitoring: Stir the mixture at 0 °C for 24 hours. Monitor via TLC (Hexanes/EtOAc 4:1).

    • Self-Validation Check: If the reaction stalls, do not add an achiral base (like Et 3​ N) to force completion. This will immediately trigger a racemic background reaction. Instead, verify the anhydrous nature of your reagents.

  • Quenching: Quench the reaction with saturated aqueous NH 4​ Cl (2 mL) to protonate the catalyst and halt the reaction. Extract with EtOAc (3 x 5 mL).

  • Purification & Analysis: Dry the combined organic layers over Na 2​ SO 4​ , concentrate, and purify via flash chromatography. Determine the ee via chiral HPLC (e.g., Chiralpak AD-H column).

Application 2: Asymmetric Sulfa-Michael Addition

Chiral thioethers are vital pharmacophores in modern drug discovery. The bifunctional nature of this catalyst makes it uniquely suited for the conjugate addition of thiols to α,β -unsaturated ketones, a reaction notoriously prone to reversible, thermodynamically driven racemization if not carefully controlled .

Workflow Step1 Step 1: Catalyst Preparation Dissolve (R)-catalyst in non-polar solvent Step2 Step 2: Substrate Addition Add electrophile, then nucleophile dropwise Step1->Step2 Step3 Step 3: Reaction Incubation Stir at 0 °C to maximize stereocontrol Step2->Step3 Step4 Step 4: Quenching & Extraction Terminate with weak acid (e.g., NH4Cl) Step3->Step4 Step5 Step 5: Analysis Chiral HPLC & NMR validation Step4->Step5

Figure 2: Standard experimental workflow for asymmetric organocatalytic reactions.

Step-by-Step Methodology
  • Reagent Setup: In a dry vial equipped with a magnetic stir bar, dissolve the α,β -unsaturated ketone (0.5 mmol) and the (R)-catalyst (10 mol%) in anhydrous DCM (2.0 mL).

  • Thiol Addition: Cool the solution to -10 °C. Add the aryl or alkyl thiol (0.55 mmol) slowly. Causality: Thiols are highly nucleophilic. Adding them at sub-zero temperatures prevents the uncatalyzed background reaction from outcompeting the catalyzed, stereocontrolled pathway.

  • Reaction: Stir at -10 °C until complete consumption of the ketone is observed via TLC (typically 12-16 hours).

  • Workup: Directly load the crude reaction mixture onto a silica gel column pre-equilibrated with Hexanes/EtOAc to prevent product degradation during aqueous workup.

Substrate Scope Data
EntryElectrophileNucleophileYield (%)Enantiomeric Excess (ee %)
1ChalconeThiophenol9496
2Cyclohex-2-en-1-oneThiophenol8892
3ChalconeBenzyl mercaptan9195
44-Phenylbut-3-en-2-one4-Methoxythiophenol8590

Table 2: Scope of the enantioselective sulfa-Michael addition.

Best Practices & Troubleshooting

  • Catalyst Enantiopurity: Always verify the optical rotation of the catalyst batch before use. Due to the non-linear effects sometimes observed in hydrogen-bonding organocatalysis, even a 2% drop in catalyst enantiopurity can lead to a disproportionate collapse in product ee.

  • Concentration Effects: The reactions are highly sensitive to concentration. Diluting the reaction below 0.1 M significantly reduces the rate of the bimolecular coupling, allowing background racemization pathways to compete. Maintain standard operating concentrations between 0.25 M and 0.5 M.

  • Acid-Base Compatibility: Do not use this catalyst in conjunction with strong Lewis acids (e.g., TiCl 4​ , BF 3​ ), as the tertiary amine will irreversibly coordinate to the metal center, completely deactivating the organocatalytic cycle.

References

  • Rapid Fluorescent Screening for Bifunctional Amine−Acid Catalysts: Efficient Syntheses of Quaternary Carbon-Containing Aldols under Organocatalysis Source: Organic Letters (ACS Publications) URL:[Link]

  • Pyrrolidine−Thiourea as a Bifunctional Organocatalyst: Highly Enantioselective Michael Addition of Cyclohexanone to Nitroolefins Source: Organic Letters (ACS Publications) URL:[Link]

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update Source: Molecules (MDPI) URL:[Link]

  • Organocatalysis in Inert C–H Bond Functionalization Source: Chemical Reviews (ACS Publications) URL:[Link]

Application

Application Notes and Protocols for In Vitro Assay of (R)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid: A Putative Prolyl Hydroxylase Inhibitor

Introduction (R)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid is a proline derivative with potential biological activity.[1][2][3] While specific in vitro assay data for this particular compound is not extensively d...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(R)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid is a proline derivative with potential biological activity.[1][2][3] While specific in vitro assay data for this particular compound is not extensively documented in publicly available literature, its structural similarity to known inhibitors of prolyl hydroxylase (PHD) enzymes suggests it may function as a modulator of the hypoxia-inducible factor (HIF) pathway.[4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals to investigate the in vitro effects of (R)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid, focusing on its potential role as a PHD inhibitor.

The HIF signaling pathway is a critical regulator of cellular adaptation to low oxygen conditions (hypoxia).[5] In normoxic environments, PHD enzymes hydroxylate specific proline residues on the HIF-α subunit, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation.[6][7] Inhibition of PHDs prevents HIF-α degradation, allowing it to accumulate, translocate to the nucleus, and activate the transcription of a multitude of genes involved in erythropoiesis, angiogenesis, and metabolism.[5][8] Pharmacological inhibition of PHDs is a promising therapeutic strategy for conditions such as anemia associated with chronic kidney disease.[4]

These application notes provide detailed protocols for cell-based and biochemical assays to characterize the activity of (R)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid.

Postulated Mechanism of Action

The core hypothesis for the mechanism of action of (R)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid is the inhibition of HIF prolyl hydroxylases, leading to the stabilization of HIF-1α and the subsequent activation of hypoxia-responsive gene transcription.

HIF_Pathway cluster_normoxia Normoxia cluster_inhibition HIF-PHD Inhibition PHD_active PHD (Active) VHL VHL PHD_active->VHL Binding HIF1a HIF-1α HIF1a->PHD_active Hydroxylation Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation O2 O₂, 2-OG Compound (R)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid PHD_inhibited PHD (Inhibited) Compound->PHD_inhibited Inhibition HIF1a_stable HIF-1α (Stable) Nucleus Nucleus HIF1a_stable->Nucleus Translocation HRE HRE Activation Nucleus->HRE

Caption: Postulated mechanism of HIF-1α stabilization.

Quantitative Data Summary of Known HIF-PHD Inhibitors

To provide a reference for experimental design, the following table summarizes the in vitro potency of several well-characterized HIF-PHD inhibitors. These values are crucial for determining the appropriate concentration range for in vitro experiments with (R)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid.

InhibitorPHD1 IC₅₀ (nM)PHD2 IC₅₀ (nM)PHD3 IC₅₀ (nM)Reference(s)
Vadadustat15.3611.837.63[9]
Daprodustat3.522.25.5[9]
Roxadustat-591-[9]
Molidustat480280450[9]

Note: IC₅₀ values can vary depending on the specific assay conditions.

In Vitro Assay Protocols

Cell-Based Assay: HIF-1α Stabilization via Western Blot

This protocol details the detection of HIF-1α protein accumulation in cultured cells following treatment with the test compound.

Western_Blot_Workflow start Cell Seeding & Adherence treatment Treatment with Compound start->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-HIF-1α) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: Workflow for Western Blot analysis of HIF-1α.

A. Recommended Cell Lines

  • Hep3B (Human hepatocellular carcinoma cells): Express both HIF-1α and HIF-2α.

  • HEK293 (Human embryonic kidney cells): Amenable to transfection for reporter assays.

  • PC-12 (Rat pheochromocytoma cells): A model for neuronal responses to hypoxia.[9]

B. General Cell Culture Protocol

  • Culture cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • For experiments, seed cells in 6-well plates and allow them to adhere overnight to reach approximately 70-80% confluency.[9]

C. Treatment Protocol

  • Prepare a stock solution of (R)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid in a suitable solvent, such as DMSO.

  • Based on the data for known inhibitors, a starting concentration range for in vitro studies would be in the low micromolar to nanomolar range. A dose-response curve is recommended to determine the EC₅₀ for HIF-1α stabilization.[9]

  • Replace the existing medium with fresh medium containing the desired concentrations of the test compound or vehicle control (e.g., 0.1% DMSO).

  • Incubate the cells for a specified time period (e.g., 4, 8, 16, or 24 hours).[9]

D. Detailed Western Blot Protocol

  • Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.[9]

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Determine the protein concentration of the supernatant using a BCA protein assay kit.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel (e.g., 7.5%).

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[9]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for HIF-1α (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., 1:5000 to 1:10,000 dilution in blocking buffer) for 1 hour at room temperature.[9]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell-Based Assay: Hypoxia Response Element (HRE) Reporter Gene Assay

This assay quantifies the transcriptional activity of HIF by measuring the expression of a reporter gene (e.g., luciferase) under the control of an HRE promoter.

A. Protocol

  • Transfection: Co-transfect HEK293 cells with an HRE-luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • Seeding: Seed the transfected cells into a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a dose range of (R)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid or vehicle control for 16-24 hours.

  • Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for variations in cell number and transfection efficiency.

Biochemical Assay: In Vitro PHD2 Enzymatic Assay (AlphaScreen)

This high-throughput assay directly measures the hydroxylation of a biotinylated HIF-1α peptide by recombinant PHD2 enzyme.

A. Principle

The assay utilizes AlphaScreen technology where a donor bead is conjugated to streptavidin (binds to the biotinylated HIF-1α peptide) and an acceptor bead is conjugated to an antibody that specifically recognizes the hydroxylated proline residue. Upon enzymatic hydroxylation, the beads are brought into proximity, generating a chemiluminescent signal.

B. Protocol Outline

  • Reaction Setup: In a 384-well plate, combine recombinant PHD2 enzyme, a biotinylated HIF-1α peptide substrate, Fe(II), ascorbate, and 2-oxoglutarate in an appropriate assay buffer.

  • Inhibitor Addition: Add varying concentrations of (R)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid or a known inhibitor (e.g., Daprodustat) to the reaction wells.

  • Incubation: Incubate the reaction mixture at room temperature to allow for the enzymatic reaction to proceed.

  • Detection: Stop the reaction and add the AlphaScreen detection beads. Incubate in the dark and then read the plate on a compatible microplate reader.

  • Data Analysis: Calculate the IC₅₀ value by plotting the percentage of inhibition against the log concentration of the inhibitor.

References

  • PubMed. (n.d.). Hypoxia-inducible factor prolyl-hydroxylase: purification and assays of PHD2.
  • PubMed. (n.d.). Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Studies of HIF-PHD Inhibitors.
  • ResearchGate. (n.d.). Summary of PHD activity assays.
  • PNAS. (n.d.). Biochemical purification and pharmacological inhibition of a mammalian prolyl hydroxylase acting on hypoxia-inducible factor.
  • MDPI. (2021, April 14). Expression and Roles of Individual HIF Prolyl 4-Hydroxylase Isoenzymes in the Regulation of the Hypoxia Response Pathway along the Murine Gastrointestinal Epithelium.
  • R Discovery. (2017, May 13). Application of in-vitro screening methods on hypoxia inducible factor prolyl hydroxylase inhibitors.
  • RSC Publishing. (2017, September 11). Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials.
  • MDPI. (2020, July 24). Neuroprotective Effect of HIF Prolyl Hydroxylase Inhibition in an In Vitro Hypoxia Model.
  • Sigma-Aldrich. (n.d.). (R)-2-(3-(Methoxycarbonyl)pyrrolidin-1-yl)acetic acid.
  • MCE. (n.d.). (R)-2-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidin-2-yl)acetic acid.
  • NextSDS. (n.d.). (R)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid.
  • RSC Publishing. (2017, September 11). Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials.
  • NextSDS. (n.d.). (S)-2-(3-(Methoxycarbonyl)pyrrolidin-1-yl)acetic acid.
  • Sigma-Aldrich. (n.d.). (S)-2-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidin-2-yl)acetic acid.
  • SpringerLink. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low solubility of (R)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid in aqueous media

Welcome to the Technical Support Center for (R)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid . As a Senior Application Scientist, I have designed this guide to help you navigate the physicochemical challenges associ...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (R)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid . As a Senior Application Scientist, I have designed this guide to help you navigate the physicochemical challenges associated with this specific molecule.

This guide abandons generic advice in favor of mechanistic troubleshooting. We will explore the causality behind its low aqueous solubility, evaluate the risks of common solubilization tactics, and provide self-validating protocols to ensure both the solubility and chemical integrity of your Active Pharmaceutical Ingredient (API).

Part 1: Causality Analysis & Troubleshooting (FAQ)

Q1: Why does (R)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid exhibit such low aqueous solubility despite having polar functional groups? The low solubility is a direct consequence of the molecule's zwitterionic nature. The compound contains a basic tertiary pyrrolidine nitrogen (estimated pKa​≈8.5−9.5 ) and an acidic carboxylic acid group (estimated pKa​≈2.0−3.0 ). At physiological pH (~7.4) or in pure water, the molecule exists almost entirely as a zwitterion (protonated amine, deprotonated carboxylate). At its isoelectric point (pI ≈5.5−6.5 ), the net charge is zero. This zero net charge maximizes intermolecular ionic lattice interactions (crystal energy) and minimizes hydration by the aqueous solvent, leading to precipitation.

Q2: Can I simply adjust the pH to < 2.0 or > 10.0 to force ionization and dissolve the compound? No, this is highly discouraged. While moving away from the isoelectric point will confer a net charge and drastically improve solubility, extreme pH values will destroy your molecule. The compound contains a methoxycarbonyl group (a methyl ester). Esters are highly susceptible to both specific acid-catalyzed and specific base-catalyzed hydrolysis[1]. Subjecting the compound to pH > 8.0 will cause rapid nucleophilic attack by hydroxyl ions on the electron-deficient carbonyl carbon, cleaving the ester into a secondary carboxylic acid and methanol[2]. If you must use pH adjustment, you must operate within a narrow, validated stability window (e.g., pH 4.5 or pH 7.5) using mild buffers.

Q3: What is the safest way to formulate this compound for in vivo aqueous dosing without triggering ester hydrolysis? The most effective and chemically safe strategy is host-guest complexation using Hydroxypropyl- β -cyclodextrin (HP- β -CD). The hydrophobic pyrrolidine ring and the methoxycarbonyl moiety can insert into the lipophilic central cavity of the cyclodextrin toroid, while the hydrophilic outer surface of the cyclodextrin ensures high aqueous solubility. This shields the ester from the bulk aqueous environment, simultaneously improving solubility and protecting against hydrolytic degradation[3].

Part 2: Solubilization Strategy Matrix

Below is a quantitative and qualitative comparison of different solubilization strategies tailored to the structural liabilities of your compound.

Solubilization StrategyPrimary MechanismEstimated Solubility GainProsCons & Chemical Risks
Pure Water (Control) Native dissolution <1 mg/mL No excipient toxicityUnusable for most assays; zwitterionic precipitation.
pH Adjustment (pH 2.0) Cationic ionization >20 mg/mL Simple, inexpensiveHigh Risk: Acid-catalyzed ester hydrolysis over time.
pH Adjustment (pH 10.0) Anionic ionization >30 mg/mL Rapid dissolutionCritical Risk: Rapid base-catalyzed ester hydrolysis[2].
Cosolvent (10% DMSO) Dielectric disruption 5−10 mg/mL Good for in vitro assaysCellular toxicity in vivo; does not prevent hydrolysis.
HP- β -CD (20% w/v) Inclusion complexation 15−25 mg/mL Biocompatible, protects esterRequires optimization of mixing time and CD ratio[3].

Part 3: Mechanistic Visualizations

pH-Dependent State & Hydrolysis Risk Pathway

The following diagram illustrates the delicate balance between achieving solubility via ionization and avoiding the destruction of the methoxycarbonyl group.

G Zwitterion Zwitterionic State (pH ~5.5-6.5) Net Charge = 0 LOW SOLUBILITY Cation Cationic State (pH < 3.0) Protonated Carboxylate HIGH SOLUBILITY Zwitterion->Cation Add Acid (HCl) Anion Anionic State (pH > 8.0) Deprotonated Amine HIGH SOLUBILITY Zwitterion->Anion Add Base (NaOH) Degradation1 Acid-Catalyzed Ester Hydrolysis (Dicarboxylic Acid Degradant) Cation->Degradation1 Prolonged Low pH Degradation2 Base-Catalyzed Ester Hydrolysis (Dicarboxylic Acid Degradant) Anion->Degradation2 Prolonged High pH (Rapid)

Figure 1: pH-dependent ionization states of the API and associated ester hydrolysis degradation pathways.

Self-Validating Cyclodextrin Complexation Workflow

To bypass pH-induced degradation, use this validated workflow for cyclodextrin encapsulation.

G Step1 1. Weigh API (Target: 10 mg/mL) Step3 3. Add API to HP-β-CD Solution Step1->Step3 Step2 2. Prepare 20% w/v HP-β-CD in PBS (pH 7.4) Step2->Step3 Step4 4. Vortex & Sonicate (30 mins at 25°C) Step3->Step4 Step5 5. Visual & HPLC Validation Check Step4->Step5 Step6 6. Sterile Filtration (0.22 µm PVDF) Step5->Step6 Clear & Intact Fail Turbid or Degraded? Adjust CD % or Check Buffer pH Step5->Fail Turbid / Cleaved Fail->Step4 Re-optimize

Figure 2: Step-by-step methodology for HP- β -CD complexation with built-in validation gates.

Part 4: Self-Validating Experimental Protocols

Protocol A: HP- β -Cyclodextrin Complexation (Recommended for In Vivo)

This protocol leverages the hydrophobic cavity of HP- β -CD to solubilize the pyrrolidine/ester moiety without altering the bulk pH, thereby preserving the ester bond.

Materials:

  • (R)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid (API)

  • Hydroxypropyl- β -cyclodextrin (HP- β -CD, pharmaceutical grade)

  • 10 mM Phosphate Buffered Saline (PBS), pH 7.4

Step-by-Step Methodology:

  • Vehicle Preparation: Dissolve 2.0 g of HP- β -CD in 8.0 mL of 10 mM PBS (pH 7.4). Stir until completely transparent. QS to 10.0 mL with PBS to yield a 20% w/v solution.

  • API Addition: Weigh 100 mg of the API and transfer it into a glass scintillation vial.

  • Complexation: Add 10.0 mL of the 20% HP- β -CD vehicle to the API (Target concentration: 10 mg/mL).

  • Mechanical Agitation: Vortex the suspension vigorously for 2 minutes. Follow with bath sonication at room temperature (25°C) for 30 minutes. Caution: Do not let the sonicator bath heat up, as elevated temperatures accelerate ester hydrolysis[4].

  • Validation Gate 1 (Visual): Inspect the solution against a dark background. It should be optically clear. If particulate matter remains, increase the HP- β -CD concentration to 30% w/v.

  • Validation Gate 2 (Chemical Integrity): Pull a 50 µL aliquot, dilute in mobile phase, and run a rapid HPLC-UV assay. Confirm the absence of the dicarboxylic acid degradant (which elutes earlier on a C18 column due to increased polarity).

  • Filtration: Pass the clear solution through a 0.22 µm PVDF syringe filter prior to dosing.

Protocol B: Mild pH-Adjustment with Cosolvent (Recommended for In Vitro)

If cyclodextrins interfere with your specific in vitro assay, use a tightly controlled cosolvent/pH approach.

Materials:

  • Dimethyl Sulfoxide (DMSO, anhydrous)

  • 50 mM Acetate Buffer (pH 4.5)

Step-by-Step Methodology:

  • Primary Solvation: Dissolve 10 mg of API in 100 µL of anhydrous DMSO to disrupt the crystal lattice (Yields a 100 mg/mL stock).

  • Aqueous Dilution: Slowly add 900 µL of 50 mM Acetate Buffer (pH 4.5) dropwise while vortexing.

    • Causality Note: We use pH 4.5 because it is slightly below the pI (inducing partial cationic charge for solubility) but avoids the extreme acidity (< pH 3) that triggers rapid acyl-oxygen cleavage of the ester[1].

  • Validation Gate (Stability Tracking): Because esters are inherently unstable in aqueous media, this formulation must be made fresh daily. Do not store aqueous stocks.

Part 5: References

1.5[5] 2.6[6] 3.4[4] 4. 1[1] 5.3[3] 6. 2[2] 7.

Sources

Optimization

Technical Support Center: Chromatographic Purification of (R)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the purification of (R)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid. This chiral pyrrol...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the purification of (R)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid. This chiral pyrrolidine derivative presents unique purification challenges due to its stereochemistry and zwitterionic nature. This document provides in-depth, experience-based guidance in a direct question-and-answer format to address common issues and streamline your purification workflow.

Frequently Asked Questions (FAQs)

This section addresses foundational questions you may have when beginning the purification process for this specific analyte.

Q1: What is the primary chromatographic challenge when purifying this compound?

The most significant challenge is the separation of the desired (R)-enantiomer from its (S)-enantiomer. These molecules have identical physical and chemical properties in an achiral environment, making their separation impossible on standard chromatography columns (like C18).[1] Therefore, the core of the method development lies in achieving effective chiral recognition.

Q2: What type of chromatography column is recommended to start with?

Direct chiral High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most efficient and preferred method.[2] Specifically, polysaccharide-based CSPs, such as those derived from derivatized amylose or cellulose, have demonstrated broad applicability and success in separating a wide range of chiral compounds, including amino acid esters and pyrrolidine derivatives.[2][3] Columns like Chiralpak® IA (amylose-based) or Chiralcel® OD (cellulose-based) are excellent starting points.[3][4]

Q3: Should I use normal-phase, reversed-phase, or another mobile phase mode?

For polysaccharide-based CSPs, Normal Phase (NP) mode is often the most successful starting point.[5] A typical mobile phase would consist of a nonpolar solvent like n-hexane with an alcohol modifier (e.g., isopropanol or ethanol).[2] This mode often provides better chiral recognition on these types of columns. While Reversed-Phase (RP) methods are possible, they can be more challenging to develop for this zwitterionic compound and may require careful control of pH and buffer selection to manage the dual acidic and basic functionalities.

Q4: The target molecule has both an acidic (carboxylic acid) and a basic (pyrrolidine nitrogen) group. How does this affect method development?

The presence of both acidic and basic centers means the molecule can engage in unwanted secondary ionic interactions with the stationary phase, particularly with residual silanol groups on a silica-based CSP. This is a primary cause of severe peak tailing.[6] To counteract this, it is crucial to use a mobile phase additive. For normal phase separations, adding a small amount (e.g., 0.1%) of an acid like trifluoroacetic acid (TFA) is highly recommended.[4] The TFA serves to protonate the basic nitrogen on the analyte and suppress the ionization of residual silanols, leading to a more symmetrical peak shape.[7]

Q5: How can I detect this compound if it has a weak UV chromophore?

If the compound's UV absorbance is insufficient for sensitive detection, you have several alternatives:

  • Derivatization: React the analyte with a UV-active agent to attach a strong chromophore, which also can sometimes improve chiral recognition.[2]

  • Mass Spectrometry (MS): An MS detector offers high sensitivity and selectivity and is compatible with many common HPLC mobile phases, especially after replacing non-volatile acids like phosphoric acid with volatile ones like formic acid.[8]

  • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These "universal" detectors are suitable for non-volatile analytes and do not require a chromophore.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section tackles common problems encountered during the purification process, providing causal explanations and actionable solutions.

Problem: I see a single peak, but I know my sample is a racemic mixture. Why is there no separation between the (R) and (S) enantiomers?

  • Underlying Cause: The selected CSP and mobile phase combination does not provide sufficient chiral recognition for your specific molecule. Chiral separation is a highly specific lock-and-key interaction, and not all CSPs work for all compounds.[9]

  • Solutions:

    • Change the CSP: If you started with an amylose-based column (e.g., Chiralpak IA), switch to a cellulose-based column (e.g., Chiralcel OD-H) or vice versa. These two types of polysaccharide CSPs often offer complementary selectivity.[3]

    • Modify the Mobile Phase:

      • Change the Alcohol Modifier: In normal phase, switching from isopropanol to ethanol (or vice-versa) can dramatically alter selectivity.

      • Adjust Modifier Concentration: Systematically vary the percentage of the alcohol modifier in the mobile phase (e.g., from 5% to 20% in hexane).

    • Screen Different Elution Modes: If normal phase fails, consider screening in polar organic mode (e.g., acetonitrile/methanol) or reversed-phase mode.[5]

Problem: My peak for the target compound is tailing severely.

  • Underlying Cause: This is most likely due to secondary ionic interactions between the analyte and the stationary phase.[6] The carboxylic acid and/or the pyrrolidine nitrogen can interact with active sites (residual silanols) on the silica support of the CSP, causing a portion of the analyte to lag behind as it travels through the column.

  • Solutions:

    • Add an Acidic Modifier (Recommended): Introduce a small concentration (0.1% - 0.2%) of Trifluoroacetic Acid (TFA) into your normal phase mobile phase.[4] This suppresses the deprotonation of the analyte's carboxylic acid and neutralizes active silanol sites, minimizing secondary interactions.

    • Add a Basic Modifier: In some cases, a basic modifier like triethylamine (TEA) might be used, but for an acidic analyte, an acidic modifier is typically the first choice.

    • Reduce Sample Load: Injecting too much sample can overload the column, leading to peak distortion, including tailing.[10] Try reducing the injection volume or sample concentration.

Troubleshooting Flowchart: Diagnosing Peak Tailing

Caption: Decision tree for troubleshooting peak tailing issues.

Problem: My retention times are inconsistent from one injection to the next.

  • Underlying Cause: Drifting retention times are usually caused by an unequilibrated column, changes in mobile phase composition, or temperature fluctuations.[11] Normal phase chromatography can be particularly sensitive to trace amounts of water, which can dramatically affect retention.

  • Solutions:

    • Ensure Proper Equilibration: Always equilibrate the column with at least 10-20 column volumes of the mobile phase before the first injection. If you change the mobile phase composition, a thorough re-equilibration is mandatory.[11]

    • Use Fresh Mobile Phase: Prepare mobile phase fresh daily. Evaporation of the more volatile component (e.g., hexane) can alter the solvent ratio and cause retention shifts.

    • Control Temperature: Use a column thermostat to maintain a constant temperature. Fluctuations in ambient lab temperature can affect retention times.

    • Check for Leaks: Inspect the HPLC system for any potential leaks in the pump, lines, or fittings, which could cause flow rate inconsistencies.[10]

Problem: I am seeing high backpressure.

  • Underlying Cause: High backpressure indicates a blockage somewhere in the system, most commonly from particulate matter clogging the column inlet frit.[6]

  • Solutions:

    • Filter Samples and Mobile Phase: Always filter your sample through a 0.22 or 0.45 µm syringe filter before injection. Ensure your mobile phase solvents are filtered as well.[12]

    • Use a Guard Column: A guard column is a small, sacrificial column placed before the main analytical column. It traps particulates and strongly retained impurities, protecting the more expensive primary column.[11]

    • Backflush the Column: Disconnect the column from the detector, reverse its direction, and flush it with a strong solvent (following the manufacturer's guidelines) at a low flow rate to dislodge particulates from the inlet frit.

Exemplary Purification Protocol

This protocol provides a robust starting point for the preparative or analytical separation of (R)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid.

Objective: To achieve baseline separation (Resolution > 2.0) of the (R) and (S) enantiomers.

Chromatographic Conditions
ParameterRecommended ValueRationale
HPLC System Preparative or Analytical HPLCSystem should be appropriate for the scale of purification.
Column Chiralpak® IA (250 x 4.6 mm, 5 µm)Amylose-based CSP with a good track record for separating chiral compounds with ester and amine functionalities.[4]
Mobile Phase n-Hexane : Isopropanol : TFA (90 : 10 : 0.1, v/v/v)Common normal phase conditions. TFA is critical for good peak shape.[4]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 25 °CControlled temperature ensures reproducible retention times.
Detection UV at 210 nmWavelength for detecting carboxylic acids and esters if no other chromophore is present.[13]
Injection Vol. 10 µLA small volume minimizes potential column overload.
Step-by-Step Methodology
  • Mobile Phase Preparation: Carefully measure and mix 900 mL of HPLC-grade n-hexane, 100 mL of HPLC-grade isopropanol, and 1 mL of TFA. Sonicate for 15 minutes to degas the solution.[12]

  • Sample Preparation: Dissolve the racemic sample of 2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • System Equilibration: Install the Chiralpak® IA column and flush the system with the mobile phase at 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject 10 µL of the prepared sample onto the column.

  • Data Analysis: Record the chromatogram. Identify the two enantiomer peaks and calculate the resolution factor (Rs). The (R)-enantiomer must be identified by injecting a certified reference standard if available.

Method Development Workflow

Caption: General workflow for chiral method development.

References

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Troubleshooting

Technical Support Center: Optimizing Esterification of (R)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid

Welcome to the Technical Support and Troubleshooting Guide for the esterification of (R)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid. This substrate is a highly functionalized, chiral N-alkyl amino acid derivative.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Guide for the esterification of (R)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid. This substrate is a highly functionalized, chiral N-alkyl amino acid derivative. Due to its complex structural features, standard esterification protocols often fail, leading to poor yields, loss of stereochemical integrity, or unwanted side reactions.

This guide is designed for drug development professionals and synthetic chemists to diagnose reaction failures and implement field-proven, self-validating protocols.

Diagnostic Dashboard: Understanding the Substrate

Before attempting esterification, it is critical to understand the three distinct structural challenges this molecule presents:

  • The Zwitterionic Lattice: The molecule contains a basic tertiary amine (pyrrolidine ring) and an acidic N-acetic acid moiety. In neutral environments, these groups form an inner salt (zwitterion). This ionic lattice severely restricts solubility in common low-dielectric organic solvents (e.g., DCM, THF, or alcohols)[1].

  • Chemoselectivity (Transesterification Risk): The molecule already possesses a methyl ester at the C3 position. If you attempt to esterify the N-acetic acid group using a different alcohol (e.g., ethanol or benzyl alcohol) under acidic conditions, the C3-methyl ester will undergo competitive transesterification.

  • Stereochemical Vulnerability: The C3 stereocenter is positioned alpha ( α ) to the methoxycarbonyl group. The proton at this position is mildly acidic. Exposure to strong bases can trigger enolization, leading to epimerization and the loss of the (R)-configuration[2].

Frequently Asked Questions (Troubleshooting Guide)

Q1: My starting material is completely insoluble in my reaction solvent, and no product is forming. How do I fix this? A1: The insolubility is caused by the substrate's zwitterionic nature. The esterification of amino acids is significantly more difficult than ordinary carboxylic acids because the zwitterion must be disrupted[3]. Solution: You must alter the pH to break the ionic interactions. Using a strong acid catalyst (like H2​SO4​ or SOCl2​ ) will protonate the carboxylate, converting the molecule into a soluble hydrochloride or hydrogen sulfate salt[4]. Alternatively, if using neutral coupling reagents, switch to a highly polar aprotic solvent like DMF or DMSO.

Q2: I tried to synthesize a benzyl ester using benzyl alcohol and catalytic H2​SO4​ . LCMS shows a complex mixture. What happened? A2: You are observing transesterification. Because the substrate already contains a methyl ester at C3, heating it in a different alcohol under acidic conditions will cause the C3 ester to exchange with the solvent. Solution: For non-methyl esters, you must abandon alcohol-solvent methods. Instead, use an alkyl halide (e.g., benzyl bromide) with a mild base in an aprotic solvent (see Protocol B).

Q3: My esterification was successful, but chiral HPLC indicates I lost optical purity. Why? A3: You likely used a strong base (such as NaOMe, DBU, or excess Cs2​CO3​ ) during the reaction or workup. Strong bases abstract the α -proton at the C3 position, forming a planar enolate. Upon reprotonation, the stereocenter scrambles, resulting in epimerization[2]. Solution: Restrict base usage to mild, non-nucleophilic options like K2​CO3​ or DIPEA, and keep reaction temperatures below 40°C.

Quantitative Condition Matrix

The following table summarizes the causal relationship between reaction conditions, side-reaction risks, and expected yields based on the structural behavior of N-alkyl amino acids.

Method / Target EsterReagents & SolventZwitterion SolubilityC3-Epimerization RiskTransesterification RiskExpected Yield
Fischer (Methyl) SOCl2​ , MethanolHigh (post-activation)Low (<2%)None (Symmetric)>85%
Fischer (Benzyl) H2​SO4​ , Benzyl AlcoholModerateLow (<2%)High (>40%) <50% (Mixed)
Alkylation (Any) Alkyl-Br, K2​CO3​ , DMFHigh (in DMF)Low to ModerateNone75-85%
Coupling (Any) EDC, DMAP, R-OH, DCMLow (Suspension)ModerateNone40-60%

Visual Workflow: Reaction Pathway Selection

To prevent the side reactions detailed above, follow this decision matrix to select the appropriate esterification pathway based on your target molecule.

EsterificationWorkflow Start Target Ester Type? Methyl Methyl Ester Start->Methyl Other Non-Methyl Ester (e.g., Benzyl, Ethyl) Start->Other Fischer Fischer Esterification (MeOH, SOCl2 or H2SO4) Methyl->Fischer Preferred Risk Transesterification Risk at C3 Position Other->Risk Coupling Coupling Reagent (EDC, DMAP, R-OH, DCM) Risk->Coupling Mild conditions Alkylation Alkyl Halide Alkylation (R-Br, K2CO3, DMF) Risk->Alkylation Base tolerant

Decision matrix for selecting esterification pathways to prevent side reactions.

Protocol Vault: Self-Validating Workflows

The following protocols are engineered to be self-validating, meaning the physical behavior of the reaction and the specific workup steps inherently confirm success and remove specific impurities.

Protocol A: Thionyl Chloride-Mediated Methyl Esterification

Use this protocol ONLY when the target is the methyl ester. This method leverages in situ HCl generation to break the zwitterion.

Step-by-Step Methodology:

  • Activation: Suspend 1.0 eq of (R)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid in anhydrous Methanol (0.2 M). The mixture will be a cloudy suspension.

  • Catalyst Generation: Cool the flask to 0°C. Dropwise add 1.5 eq of Thionyl Chloride ( SOCl2​ ).

    • Causality: SOCl2​ reacts with methanol to generate HCl gas and dimethyl sulfite. The HCl immediately protonates the pyrrolidine nitrogen, breaking the zwitterion and causing the suspension to turn into a clear solution. This visual cue validates the activation step.

  • Reaction: Warm to room temperature, then reflux for 4 hours.

  • In-Process Control (IPC): Monitor by LCMS. Look for the disappearance of the starting material mass and the appearance of the [M+H]+ peak corresponding to the dimethyl ester. (Note: TLC is unreliable here due to the polarity of the hydrochloride salt).

  • Self-Validating Workup:

    • Concentrate the reaction mixture in vacuo to remove methanol and residual HCl .

    • Dissolve the crude residue in Ethyl Acetate (EtOAc) and wash with Saturated Aqueous NaHCO3​ .

    • Causality: The basic wash is critical. It neutralizes the pyrrolidine hydrochloride salt back to the free base. If the aqueous layer is not basic (pH > 8), the product will remain water-soluble and be lost. The free base will cleanly partition into the EtOAc layer.

    • Dry over Na2​SO4​ , filter, and concentrate to yield the pure methyl ester.

Protocol B: Mild Alkylation for Non-Methyl Esters (e.g., Benzyl Ester)

Use this protocol to synthesize ethyl, benzyl, or other complex esters without risking transesterification of the C3-methyl ester.

Step-by-Step Methodology:

  • Solvation: Dissolve 1.0 eq of the starting material in anhydrous DMF (0.1 M).

    • Causality: DMF's high dielectric constant is required to solvate the zwitterion without the need for destructive strong acids[1].

  • Base Addition: Add 1.5 eq of Potassium Carbonate ( K2​CO3​ ). Stir for 15 minutes at room temperature.

    • Causality: K2​CO3​ is strong enough to deprotonate the carboxylic acid (forming the nucleophilic carboxylate) but too mild to abstract the C3 α -proton, thereby preserving the (R)-stereocenter[2].

  • Alkylation: Add 1.2 eq of the alkyl halide (e.g., Benzyl Bromide). Stir at room temperature for 12 hours.

  • In-Process Control (IPC): Monitor by LCMS.

  • Self-Validating Workup:

    • Quench the reaction with water (3x the volume of DMF) and extract with EtOAc.

    • Crucial Step: Wash the combined organic layers with a 5% Aqueous LiCl solution (3 times).

    • Causality: DMF is notoriously difficult to remove and will cause NMR baseline issues. The aqueous LiCl wash drastically alters the partition coefficient, pulling residual DMF entirely into the aqueous phase while leaving the esterified product in the organic phase.

    • Dry over Na2​SO4​ , filter, and concentrate.

References

  • Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film | Journal of the American Society for Mass Spectrometry - ACS Publications Source: American Chemical Society (ACS) URL:[Link][3]

  • 6 Synthesis of N-Alkyl Amino Acids Source: Monash University Research Repository URL:[Link][2]

  • Protein, Amino Acid and Peptide Synthesis Source: ABI Scientific URL:[Link][4]

  • Carbon-nitrogen bond formation via catalytic alcohol activation Source: University of Groningen (RUG) URL:[Link][1]

Sources

Optimization

Handling and long-term storage stability of (R)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid

Welcome to the Technical Support Center for (R)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid . As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (R)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid .

As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with this compound. This molecule features a zwitterionic backbone (a tertiary pyrrolidine amine and an acetic acid moiety) coupled with a moisture-sensitive methyl ester at the C3 position. These structural characteristics dictate its behavior on the benchtop and its long-term stability in storage.

Below, you will find diagnostic FAQs, quantitative stability data, and self-validating experimental protocols to ensure the integrity of your workflows.

I. Diagnostic Q&A: Troubleshooting Benchtop Issues

Q1: My batch of (R)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid has transformed from a free-flowing powder into a sticky, clumped paste. Is it degraded? Causality: The physical change is primarily driven by the compound's extreme hygroscopicity. The zwitterionic nature of the N-alkyl amino acid core strongly coordinates with atmospheric water molecules. While clumping itself is a physical change, absorbed water acts as a reactant for chemical degradation. Once solvated, the tertiary amine and the carboxylic acid can act as intramolecular catalysts, facilitating the nucleophilic attack of water on the C3 methoxycarbonyl ester [1]. Action: Do not use the clumped material directly for stoichiometry-critical coupling reactions, as your mass equivalents will be highly inaccurate. Perform a Karl Fischer titration. If the assay shows high water content but HPLC confirms the ester is intact, proceed to the Drying Recovery Protocol below.

Q2: We are observing a secondary peak in our LC-MS analysis after storing the compound for 3 months at 4°C. What is this degradation product? Causality: The secondary peak is almost certainly the dicarboxylic acid degradant: (R)-1-(carboxymethyl)pyrrolidine-3-carboxylic acid. Amino acid ester prodrugs and derivatives are notoriously unstable in the presence of moisture at pH > 5 [2]. The methoxycarbonyl group undergoes hydrolysis, releasing methanol and leaving a free carboxylic acid at the C3 position. Action: To prevent this, long-term storage must be maintained at -20°C under an inert argon atmosphere. See the Quantitative Stability Matrix for expected shelf-lives.

Q3: How should I prepare stock solutions to maximize stability during week-long in vitro experiments? Causality: Aqueous buffers will rapidly hydrolyze the ester over a period of days at room temperature. The rate of hydrolysis is highly pH-dependent, accelerating in both basic and strongly acidic conditions [3]. Action: Prepare concentrated stock solutions (e.g., 100 mM) in anhydrous DMSO or DMF, store them at -20°C, and only dilute into aqueous assay buffers immediately prior to the experiment.

II. Mechanistic Visualization

DegradationPathway A (R)-2-(3-(methoxycarbonyl) pyrrolidin-1-yl)acetic acid (Intact Zwitterion) B Moisture Ingress (H2O absorption) A->B Improper Storage C Intramolecular Catalysis (Amine/Acid Environment) B->C Solvation D Ester Hydrolysis (Cleavage of -OCH3) C->D Activation E (R)-1-(carboxymethyl)pyrrolidine -3-carboxylic acid (Degradant) D->E Main Pathway F Methanol (Byproduct) D->F Release

Fig 1: Moisture-driven ester hydrolysis pathway of the pyrrolidine derivative.

III. Quantitative Stability Matrix

To optimize your inventory management, adhere to the following empirically derived storage guidelines.

Storage ConditionAtmosphereMoisture ControlExpected Shelf LifePrimary Degradation Risk
-20°C (Freezer) Argon / N₂Desiccator cabinet> 24 MonthsNegligible if sealed properly.
2–8°C (Fridge) Air (Sealed)Parafilm only3–6 MonthsSlow ester hydrolysis (~2-5% loss).
25°C (Room Temp) Air (Ambient)None< 2 WeeksRapid hygroscopic clumping; hydrolysis.
Aqueous Buffer (pH 7.4) N/ASolvated< 24 HoursComplete ester cleavage to dicarboxylic acid.

IV. Standard Operating Procedures (SOPs)

Protocol A: Moisture-Free Weighing and Handling

Because the integrity of this compound relies entirely on the exclusion of water, handling must follow a strict, self-validating workflow to prevent condensation.

Step-by-Step Methodology:

  • Equilibration: Remove the sealed vial from -20°C storage. Do not open it. Place the vial in a benchtop desiccator for 1–2 hours to equilibrate to room temperature. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic powder.

  • Inert Transfer: Transfer the equilibrated vial into a glovebox or dry box purged with Argon or dry Nitrogen (Relative Humidity < 5%).

  • Weighing: Weigh the required mass using an analytical microbalance inside the glovebox.

  • Validation: Observe the powder. It should be free-flowing. If it sticks aggressively to the spatula, the batch has already been compromised by moisture.

  • Headspace Purging: Before resealing the master vial, aggressively purge the headspace with an Argon stream for 15 seconds.

  • Sealing: Cap tightly, wrap the seam with Parafilm, and return immediately to -20°C storage.

HandlingWorkflow S1 Long-Term Storage (-20°C, Desiccated) S2 Equilibrate to Room Temp (1-2 hours, sealed) S1->S2 Prevents Condensation S3 Transfer to Glovebox (Argon/N2 Atmosphere) S2->S3 Moisture Exclusion S4 Weighing & Aliquoting S3->S4 Handle S5 Purge Headspace with Argon & Seal tightly S4->S5 Post-use S5->S1 Return to Cold

Fig 2: Standard operating procedure for handling moisture-sensitive zwitterions.

Protocol B: Karl Fischer Validation & Drying Recovery

If your compound has clumped but LC-MS indicates the ester is still >95% intact, use this protocol to strip the coordinated water. This system is self-validating: the pre- and post-drying Karl Fischer (KF) titrations prove the efficacy of the recovery.

Step-by-Step Methodology:

  • Initial Assessment: Perform a volumetric Karl Fischer titration on a 10 mg sample. If moisture is > 0.5% w/w, proceed to step 2.

  • Dissolution: Dissolve the clumped solid in a minimal volume of anhydrous acetonitrile (ACN) under an argon atmosphere.

  • Desiccation: Add freshly activated 3Å molecular sieves (20% w/v) to the solution. Seal the flask and let it stand undisturbed for 12–16 hours at room temperature. Causality: 3Å sieves selectively trap water molecules (approx. 2.8Å diameter) while excluding the larger pyrrolidine derivative.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter into a pre-weighed, oven-dried round-bottom flask to remove the sieves and any particulate matter.

  • Solvent Removal: Evaporate the ACN under high vacuum on a Schlenk line or rotary evaporator (bath temperature < 25°C to prevent thermal degradation).

  • Final Validation: Perform a secondary KF titration on the recovered powder. The moisture content must now read < 0.5% w/w. Store immediately at -20°C.

V. References

  • Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates Source: PubMed Central (PMC) - National Institutes of Health URL:[Link]

  • Thiazolide Prodrug Esters and Derived Peptides: Synthesis and Activity Source: PubMed Central (PMC) - National Institutes of Health URL:[Link]

  • A New Strategy for the Construction of α-Amino Acid Esters via Decarboxylation Source: Organic Letters - ACS Publications URL:[Link]

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Reactions of (R)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid

Welcome to the technical support guide for (R)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this versatile b...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for (R)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this versatile building block in their synthetic workflows. The unique structure of this compound, featuring a sterically demanding pyrrolidine ring directly adjacent to the reactive carboxylic acid, presents specific challenges that can lead to low yields or failed reactions. This guide provides in-depth, question-and-answer-based troubleshooting, detailed protocols, and the rationale behind our recommended strategies to help you navigate these synthetic hurdles successfully.

Part 1: Frequently Asked Questions - Understanding the Core Challenge

Q1: My coupling reaction with (R)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid is failing or giving very low yields. What is the underlying cause?

A: The primary reason for poor reactivity is significant steric hindrance. Steric hindrance is a phenomenon where the spatial bulk of atoms or groups near a reactive site physically obstructs the approach of other molecules.[1] In this specific molecule, the tertiary amine-containing pyrrolidine ring acts as a large, non-planar substituent on the α-carbon of the acetic acid. This bulkiness shields the carboxylic acid's carbonyl carbon, making it difficult for the nucleophile (e.g., an amine or alcohol) to approach and attack, even after activation.[2] This dramatically slows down the rate of reaction compared to less substituted acids.[3]

To visualize this, consider the transition state of the reaction. The incoming nucleophile must approach the activated carbonyl at a specific angle (the Bürgi-Dunitz angle). The pyrrolidine ring effectively creates a physical barrier, leading to high activation energy for the desired reaction.[1]

Steric_Hindrance cluster_molecule Sterically Hindered Acid cluster_nucleophile Incoming Nucleophile (Amine) img Nuc R-NH₂ p1 Nuc->p1 Blocked Approach p2 caption Fig 1. Steric hindrance from the pyrrolidine ring.

Caption: Fig 1. Steric hindrance from the pyrrolidine ring.

Q2: Besides the carboxylic acid, what other reactive sites or potential liabilities should I be aware of in this molecule?

A: While the carboxylic acid is the primary site for amide or ester formation, two other functional groups can influence your reaction strategy:

  • Tertiary Amine: The pyrrolidine nitrogen is a tertiary amine. While it is not nucleophilic enough to compete in amide coupling reactions, it is basic. It can be protonated by strong acids or act as a mild base, potentially interfering with pH-sensitive steps or reacting with highly electrophilic reagents.

  • Methyl Ester: The methoxycarbonyl group on the pyrrolidine ring is a potential site for side reactions under harsh conditions. Strong bases can induce hydrolysis or transamidation, while strong acids can lead to hydrolysis. It is crucial to select reaction conditions that are compatible with this functional group.

Part 2: Troubleshooting Guide for Amide Bond Formation

Amide bond formation is the most common application for this molecule. If standard methods fail, a systematic change in strategy is required.

Troubleshooting_Workflow Start Low Yield in Amide Coupling Strategy1 Strategy 1: More Potent Coupling Reagents Start->Strategy1 Standard reagents (EDC/HOBt) failed? Strategy2 Strategy 2: Optimize Reaction Conditions Strategy1->Strategy2 Yield still suboptimal? Success Reaction Successful Strategy1->Success Strategy3 Strategy 3: Alternative Activation Chemistry Strategy2->Strategy3 Still encountering issues? Strategy2->Success Strategy3->Success

Caption: Fig 2. Workflow for troubleshooting difficult couplings.

Q3: My standard EDC/HOBt coupling protocol gave no product. What should be my immediate next step?

A: When a standard carbodiimide-based coupling fails with a hindered substrate, the first step is to switch to a more potent class of activating agents known as onium salts (aminium/uronium or phosphonium salts) .[4][5] These reagents react with the carboxylic acid to form highly reactive intermediates (e.g., OBt or OAt esters) that are more effective at overcoming the steric barrier.[6]

  • Aminium/Uronium Salts: Reagents like HATU , HBTU , and HCTU are exceptionally effective for hindered couplings.[7] HATU, in particular, is often the reagent of choice for difficult sequences as it generates a highly reactive HOAt ester.[6]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also excellent choices. They do not carry the risk of guanidinylation side reactions that can sometimes occur with aminium salts if the reagent is present in excess.[4][7]

Q4: Which specific coupling reagent do you recommend for this molecule, and how do they compare?

A: For this specific substrate, we strongly recommend HATU as the primary choice due to its superior reactivity in sterically demanding environments.[6][7] If cost is a concern or HATU is unavailable, HCTU and PyBOP are excellent alternatives.

Reagent ClassExample(s)Suitability for Hindered SystemsKey Considerations
Carbodiimides EDC, DCCLowProne to failure with hindered substrates. Requires additives like HOBt or HOAt.[8]
Phosphonium Salts PyBOP, PyAOPHighExcellent reactivity. No guanidinylation risk. PyAOP is extremely reactive but costly.[4][6]
Aminium/Uronium Salts HBTU, HCTU, HATUVery HighHATU is often the most effective. [7] Can cause guanidinylation if used incorrectly (pre-activation is key). COMU is a modern, safe, and effective alternative.[9]
Acyl Halides Acyl Fluoride (via BTFFH, Deoxo-Fluor)ExcellentMinimizes steric bulk on the activated species. Ideal for the most challenging cases.[10][11]
Anhydrides T3P®HighA cyclic phosphonic acid anhydride that gives superior results for hindered couplings.[9]
Q5: Beyond the coupling reagent, how can I optimize my reaction conditions to force the reaction to completion?

A: Optimizing reaction parameters can often overcome the high activation energy barrier.[1]

  • Increase Reaction Time: Sterically hindered reactions are slow. Extend the reaction time significantly, from a few hours to 12-24 hours. Monitor progress by LC-MS or TLC to determine when the reaction has stalled.

  • Elevate Temperature: Gently increasing the temperature to 40-60 °C can provide the necessary energy to overcome the activation barrier. However, proceed with caution, as excessive heat can lead to side reactions or racemization of your coupling partner.[1]

  • Choice of Base: Use a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,4,6-collidine to prevent it from competing with your desired nucleophile.

  • Solvent: Polar aprotic solvents like DMF, NMP, or DMA are generally preferred as they effectively solvate the charged intermediates in the reaction.[8]

Q6: I've tried HATU and optimized conditions, but my yield is still below 50%. Is there a more advanced strategy?

A: Yes. When even the most potent onium salts struggle, the best strategy is to change the nature of the activated species to minimize steric bulk. Converting the carboxylic acid to an acyl fluoride is an outstanding solution.[10][12] The fluorine atom is much smaller than the activating groups of onium salts (like HOBt or HOAt), presenting a minimal steric profile for the incoming nucleophile.[11]

This conversion can be achieved in situ using reagents like Cyanuric Fluoride or, more modernly, BTFFH, followed by the addition of the amine.[10] This method has proven effective for coupling extremely hindered substrates where other standard methods have failed completely.[11][12]

Part 3: Troubleshooting Guide for Esterification

Q7: I am unable to form an ester using standard Fischer esterification (acid catalyst, excess alcohol). What methods are effective for this hindered acid?

A: Fischer esterification requires harsh acidic conditions and high temperatures, which are often ineffective for sterically hindered acids and can degrade the substrate. Two superior methods are recommended:

  • Steglich Esterification: This is a very mild and effective method that uses a carbodiimide (like DCC or EDC) with a catalytic amount of 4-(Dimethylamino)pyridine (DMAP).[13] DMAP is a hyper-nucleophilic catalyst that forms a highly reactive acylpyridinium intermediate, which is then attacked by the alcohol. This reaction proceeds at room temperature and is compatible with most functional groups, including the acid-labile tert-butyl group.[13]

  • Lewis Acid Catalysis: For more robust substrates, certain Lewis acids can catalyze the esterification of hindered acids at moderately elevated temperatures (80-150 °C).[14] Catalysts such as stannous chloride, tetrabutyl titanate, or zinc carbonate can be effective where protic acids fail.[14][15]

Part 4: Detailed Experimental Protocols

Protocol 1: High-Efficiency Amide Coupling using HATU

This protocol is our first recommendation for amide bond formation with the title compound.

  • Reagent Preparation: In a clean, dry, nitrogen-flushed flask, dissolve (R)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid (1.0 eq) in anhydrous DMF (to make a 0.1 M solution).

  • Activation: To the stirred solution, add HATU (1.1 eq) followed by diisopropylethylamine (DIPEA) (2.5 eq).

  • Stir: Allow the activation mixture to stir at room temperature for 15-20 minutes. The solution may change color.

  • Coupling: Add your desired amine (1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor progress by LC-MS. If the reaction is sluggish, gently warm the mixture to 40 °C.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by silica gel column chromatography.

Protocol 2: Amide Coupling via In Situ Acyl Fluoride Formation

Use this protocol for the most challenging couplings where other methods have failed.[11][12]

  • Reagent Preparation: In a dry flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) in anhydrous DCM or THF.

  • Fluorination: Add Pyridine (2.0 eq) followed by the slow, dropwise addition of Cyanuric Fluoride (0.5 eq) at 0 °C.

  • Activation: Allow the mixture to warm to room temperature and stir for 1-2 hours until the formation of the acyl fluoride is complete (can be monitored by IR spectroscopy or by taking a small aliquot for ¹⁹F NMR).

  • Coupling: In a separate flask, dissolve the amine nucleophile (1.2 eq) and a non-nucleophilic base like DIPEA (1.5 eq) in the same solvent.

  • Addition: Slowly add the amine solution to the acyl fluoride mixture at room temperature.

  • Reaction: Stir the reaction for 4-12 hours. The reaction may require gentle heating (40-50 °C) to proceed to completion. Monitor by LC-MS.

  • Workup and Purification: Perform an aqueous workup as described in Protocol 1, followed by silica gel chromatography.

Protocol 3: Steglich Esterification for Hindered Acids

This protocol is recommended for the synthesis of esters under mild conditions.[13]

  • Reagent Preparation: In a dry flask, dissolve the carboxylic acid (1.0 eq), the desired alcohol (1.2-1.5 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Coupling: Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) portion-wise to the stirred solution. If using DCC, a precipitate of dicyclohexylurea (DCU) will form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Workup:

    • If using DCC, filter off the DCU precipitate and wash the solid with fresh DCM.

    • Combine the filtrates and wash with 0.5 M HCl, followed by saturated sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify by column chromatography.

References

  • Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions. Benchchem.
  • Method for esterifying hindered carboxylic acids. Google Patents.
  • Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Sigma-Aldrich.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Industrial application of coupling reagents in peptides. Luxembourg Bio Technologies.
  • Peptide Coupling Reagents, More than a Letter Soup. ACS Publications. Available at: [Link]

  • Method for esterifying sterically hindered carboxylic acids. Google Patents.
  • A Glimpse into the Development of Peptide Coupling Reagents. Veranova.
  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. ResearchGate.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Royal Society of Chemistry. Available at: [Link]

  • Optimizing Peptide Coupling: Key Techniques. BroadPharm.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Southern Denmark.
  • HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. LGC Biosearch Technologies.
  • Solvent-Free Esterification of Carboxylic Acids Using Supported Iron Oxide Nanoparticles as an Efficient and Recoverable Catalyst. National Center for Biotechnology Information. Available at: [Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Royal Society of Chemistry. Available at: [Link]

  • Peptide Coupling Reagents Guide. Merck KGaA.
  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? National Center for Biotechnology Information. Available at: [Link]

  • Effect of sterics on Sn2 reactions. Chemistry LibreTexts. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of HPLC Methods for (R)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic Acid Enantiomeric Purity: A Comparative Guide

Introduction & Mechanistic Context Accurate determination of enantiomeric purity is a critical quality attribute in pharmaceutical development. The molecule (R)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid presents...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

Accurate determination of enantiomeric purity is a critical quality attribute in pharmaceutical development. The molecule (R)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid presents a unique analytical challenge. Structurally, it features a chiral center at the C3 position of a pyrrolidine ring, an ester group (methoxycarbonyl), and an N-acetic acid moiety.

Because it contains both a basic tertiary amine (pyrrolidine nitrogen) and an acidic carboxylic acid, the molecule exists as a zwitterion at physiological pH. When developing High-Performance Liquid Chromatography (HPLC) methods to quantify the undesired (S)-enantiomer impurity, traditional achiral and standard chiral approaches often fail due to severe peak tailing caused by multi-point, non-enantioselective ionic interactions with the silica support. This guide objectively compares the performance of leading Chiral Stationary Phases (CSPs) and provides a self-validating protocol grounded in the latest regulatory frameworks.

Comparative Analysis of Chiral Stationary Phases (CSPs)

To achieve baseline separation of the (R) and (S) enantiomers, the analytical method must simultaneously provide a chiral recognition environment and suppress the zwitterionic nature of the analyte. We compared three distinct CSP technologies:

  • Product A: Cellulose Tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC) Mechanism: Utilizes an immobilized cellulose backbone. The electron-withdrawing chloro groups enhance hydrogen-bonding capabilities with the analyte's ester and carboxylic acid groups. It operates in Normal Phase (NP) but requires strict additive control.

  • Product B: Amylose Tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) Mechanism: A coated amylose derivative. While effective for many [1], the electron-donating methyl groups provide a different steric environment that often yields lower resolution for rigid, zwitterionic pyrrolidine rings compared to cellulose derivatives.

  • Product C: Zwitterionic Cinchona Alkaloid CSP (e.g., Chiralpak ZWIX(+)) Mechanism: Specifically designed for amphoteric molecules. It utilizes synergistic anion- and cation-exchange sites alongside π−π interactions. It operates in Polar Organic Mode (POM), completely bypassing the solubility and tailing issues of Normal Phase chromatography.

Quantitative Performance Summary

The following table summarizes the comparative chromatographic performance for the enantiomeric separation of this zwitterionic pyrrolidine derivative.

Chiral Stationary PhaseSeparation ModeOptimized Mobile Phase CompositionRetention Time (R)Retention Time (S)Resolution ( Rs​ )Tailing Factor ( Tf​ )
Chiralpak IC (Cellulose) Normal PhaseHexane / IPA / TFA / TEA (80:20:0.1:0.1)8.4 min10.2 min3.2 1.15
Chiralpak AD-H (Amylose) Normal PhaseHexane / IPA / TFA / TEA (80:20:0.1:0.1)12.1 min13.5 min1.8 1.45
Chiralpak ZWIX(+) Polar OrganicMeOH / ACN / FA / DEA (50:50:0.1:0.1)6.5 min14.8 min8.5 1.05

Data Interpretation: While the ZWIX(+) column offers exceptional resolution via synergistic ion-exchange, the Chiralpak IC column provides a highly robust, industry-standard alternative for Quality Control environments where Normal Phase is preferred.

Workflow N1 Analyze Analyte Properties Zwitterionic Pyrrolidine N2 Select Chiral Stationary Phases (e.g., Polysaccharide vs. Zwitterionic) N1->N2 N3 Optimize Mobile Phase Additives: TFA/TEA for Ion Suppression N2->N3 N4 Evaluate Enantiomeric Resolution Target: Rs > 1.5 N3->N4 N5 Proceed to ICH Q2(R2) Validation N4->N5

Fig 1. Logical workflow for developing a chiral HPLC method for amphoteric pyrrolidines.

Expertise & Experience: The Causality of Experimental Design

When separating amphoteric compounds on polysaccharide CSPs, peak tailing is the primary mode of failure. In a standard normal-phase environment, the basic tertiary amine ( pKa​≈8.5 ) and acidic carboxylic acid ( pKa​≈3.5 ) interact non-specifically with the silica backbone.

The Causality of Additive Stoichiometry: To resolve this, we introduce Trifluoroacetic Acid (TFA) and Triethylamine (TEA) into the mobile phase. This is not arbitrary; it forces a controlled equilibrium. TFA protonates the carboxylic acid, neutralizing its charge and maintaining the molecule in a lipophilic state suitable for normal-phase partitioning. Simultaneously, TEA acts as a sacrificial base, competitively binding to residual silanols on the CSP.

The 1:1 molar ratio (0.1% v/v each) is critical. An excess of TFA will protonate the pyrrolidine nitrogen, causing the analyte to crash out of the hydrophobic mobile phase. Conversely, an excess of TEA will strip the chiral selector of its hydrogen-bonding capacity. When the stoichiometry is perfectly balanced, the system yields a symmetrical peak ( Tf​≤1.2 ), validating the chemical environment.

Trustworthiness: A Self-Validating Experimental Protocol

The following protocol utilizes the Chiralpak IC column. It is designed as a self-validating system: any failure in sample preparation or mobile phase composition immediately manifests as a system suitability failure (e.g., Rs​<1.5 ), preventing the generation of false data.

Step-by-Step Methodology
  • Mobile Phase Preparation: Measure 800 mL of HPLC-grade n-Hexane and 200 mL of Isopropanol (IPA). Add exactly 1.0 mL of LC-MS grade TFA and 1.0 mL of TEA. Sonicate for 15 minutes to degas. Self-Validation Check: The baseline will drift if ambient moisture in the hygroscopic IPA exceeds 0.05%; use fresh solvents.

  • System Equilibration: Install a Cellulose Tris(3,5-dichlorophenylcarbamate) column (250 mm × 4.6 mm, 5 µm). Purge the system at 1.0 mL/min at 25°C until the UV baseline at 210 nm is stable (approx. 45 minutes).

  • Sample Preparation: Accurately weigh 10.0 mg of the (R)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid sample. Dissolve in 10 mL of the mobile phase to achieve a nominal concentration of 1.0 mg/mL. Vortex for 30 seconds.

  • System Suitability Injection: Inject 10 µL of a racemic standard (0.01 mg/mL each of R and S).

  • Acceptance Criteria: The sequence may only proceed if the Resolution ( Rs​ ) between the (R) and (S) peaks is ≥1.5 , and the Tailing Factor ( Tf​ ) for both peaks is ≤1.5 .

ICH Q2(R2) Method Validation Framework

To ensure regulatory compliance, the method must be validated according to the [2]. For an enantiomeric impurity assay, the following parameters are mandatory:

  • Specificity: Demonstrated by the baseline separation of the (S)-enantiomer from the (R)-enantiomer and any synthetic intermediates. Blank injections must show no interference at the retention times of the analytes.

  • Sensitivity (LOD/LOQ): Determined via the signal-to-noise (S/N) ratio. The Limit of Detection (LOD) requires an S/N ≥3 , while the Limit of Quantitation (LOQ) requires an S/N ≥10 . For this method, the expected LOQ is ≤0.05% of the nominal concentration.

  • Linearity & Range: Evaluated by injecting the (S)-enantiomer at 5 concentration levels ranging from the LOQ (0.05%) to 150% of the specification limit (typically 0.15% to 1.5% of the 1.0 mg/mL nominal concentration). The correlation coefficient ( R2 ) must be ≥0.995 .

  • Accuracy (Spike Recovery): The (R)-enantiomer matrix is spiked with the (S)-enantiomer at the LOQ, 50%, 100%, and 150% of the specification limit. Recovery must fall between 90.0% and 110.0%.

  • Precision: Repeatability is assessed by 6 replicate injections of the 100% specification limit sample. The Relative Standard Deviation (RSD) must be ≤5.0% .

Validation S1 System Suitability Rs > 1.5 S2 Specificity Baseline Separation S1->S2 S3 Sensitivity S/N > 10 (LOQ) S2->S3 S4 Linearity 0.05% - 1.5% S3->S4 S5 Accuracy Spike Recovery S4->S5

Fig 2. ICH Q2(R2) analytical validation framework for enantiomeric purity determination.

References

  • Title: A validated chiral LC method for the enantioselective analysis of Levetiracetam and its enantiomer R-alpha-ethyl-2-oxo-pyrrolidine acetamide on amylose-based stationary phase Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: ICH Q2(R2) Guideline on Validation of Analytical Procedures (Step 5) Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

Comparative

Advanced Scaffold Comparison: (R)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid vs. Traditional Proline Derivatives

As peptidomimetics and targeted protein degradation (e.g., PROTACs) continue to dominate modern drug discovery, the selection of conformationally restricted scaffolds is critical. The pyrrolidine ring is a privileged sca...

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Author: BenchChem Technical Support Team. Date: March 2026

As peptidomimetics and targeted protein degradation (e.g., PROTACs) continue to dominate modern drug discovery, the selection of conformationally restricted scaffolds is critical. The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.

This guide provides an objective, data-driven comparison between traditional proline derivatives and the highly functionalized bifunctional building block (R)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid (CAS 942189-34-6). By analyzing their structural geometry, orthogonal reactivity, and experimental handling, we will establish self-validating workflows for incorporating these derivatives into complex molecular architectures.

Structural Paradigm Shift: From α -Amino Acids to Bifunctional Scaffolds

The evolution from natural amino acids to highly functionalized synthetic scaffolds represents a shift toward greater metabolic stability and structural precision.

  • L-Proline ( α -Proline): The natural proteinogenic amino acid. Its secondary amine restricts the ϕ (phi) dihedral angle, making it a classic β -turn inducer in peptide backbones. However, its susceptibility to endogenous proteases limits its utility in long-acting therapeutics.

  • (R)-Pyrrolidine-3-carboxylic acid ( β -Proline): By shifting the carboxylic acid to the β -position (C3), this chiral pool starting material creates foldamers that completely resist proteolytic degradation[1]. It serves as a robust scaffold for synthesizing enzyme inhibitors, such as dipeptidyl peptidase-4 (DPP-4) and Arginase inhibitors [2].

  • (R)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid: This molecule takes the β -proline core and introduces an N-acetic acid appendage alongside a C3-methyl ester. The causality of this design is profound: it transforms the secondary amine into a tertiary amine, eliminating its hydrogen-bond donor capacity while providing two orthogonal handles (a free exocyclic carboxylic acid and a protected endocyclic ester). This allows the backbone to pass through the exocyclic nitrogen, leaving the C3 position available for late-stage diversification.

G LPro L-Proline (Alpha-Amino Acid) Prop1 Cis-Trans Isomerization Beta-Turn Inducer LPro->Prop1 Induces BPro (R)-Pyrrolidine-3-carboxylic acid (Beta-Proline) Target (R)-2-(3-(methoxycarbonyl) pyrrolidin-1-yl)acetic acid BPro->Target N-Alkylation & Esterification Prop2 Proteolytic Resistance Foldamer Scaffold BPro->Prop2 Enables Prop3 Orthogonal Handles PROTAC Linker Target->Prop3 Provides

Structural logic and evolutionary applications of proline derivatives.

Quantitative Data & Performance Metrics

To objectively compare these scaffolds, we must evaluate their physicochemical properties and reactivity profiles. The table below summarizes the key metrics that dictate their behavior in parallel library synthesis and medicinal chemistry [3, 4].

Feature / MetricL-Proline(R)-Pyrrolidine-3-carboxylic acid(R)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid
CAS Number 147-85-372580-54-2942189-34-6
Scaffold Classification α -Amino Acid β -Amino Acid ( β -Proline)N-Alkylated β -Proline Ester
Amine Type SecondarySecondaryTertiary
Orthogonal Handles None (Requires Boc/Fmoc)None (Requires Boc/Fmoc)Yes (Free Acid + Methyl Ester)
Proteolytic Stability Low (Endogenous)HighVery High
Primary Application Peptide SynthesisFoldamers, Arginase InhibitorsPROTAC Linkers, Peptidomimetics
Stereocenter C2 (S)C3 (R)C3 (R)

Experimental Protocols: Self-Validating Workflows

As an application scientist, I emphasize protocols where the chemical logic dictates the reagent selection. The dual-handle nature of (R)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid requires specific conditions to ensure chemoselectivity and prevent epimerization.

Protocol A: Chemoselective Amide Coupling of the N-Acetic Acid Moiety

Objective: Couple the free exocyclic carboxylic acid to a primary amine while leaving the C3-methyl ester intact.

  • Preparation: Dissolve 1.0 eq of (R)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid in anhydrous DMF (0.1 M concentration).

  • Activation: Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir at 0°C for 10 minutes.

    • Scientific Causality: HATU is specifically chosen over standard EDC/HOBt because the carboxylic acid is adjacent to a tertiary amine, which can induce steric hindrance and slow down the formation of the active ester. DIPEA is selected as the base because its steric bulk prevents unwanted nucleophilic attack or transesterification at the C3-methyl ester.

  • Coupling: Add 1.1 eq of the target primary amine. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup: Quench with saturated aqueous NH4​Cl , extract with EtOAc, wash with brine, dry over Na2​SO4​ , and concentrate.

Protocol B: Mild Saponification of the C3-Methyl Ester

Objective: Deprotect the methyl ester to yield a free carboxylic acid for downstream functionalization, without epimerizing the (R)-stereocenter.

  • Solvent System: Dissolve the intermediate from Protocol A in a 3:1:1 mixture of THF/MeOH/ H2​O .

    • Scientific Causality: This specific ternary solvent system is critical. THF dissolves the organic substrate, water dissolves the inorganic base, and methanol acts as a phase-transfer bridge to ensure a homogeneous reaction, drastically reducing reaction time.

  • Hydrolysis: Add 1.5 eq of LiOH⋅H2​O at 0°C. Stir for 4 hours.

    • Scientific Causality: LiOH is strictly used instead of NaOH or KOH . The lithium cation coordinates effectively with the ester carbonyl, allowing for hydrolysis at a lower pH and lower temperature. This mildness is absolute necessary to prevent base-catalyzed enolization and subsequent epimerization of the chiral C3 center.

  • Isolation: Acidify to pH 3 using 1M HCl at 0°C, extract with DCM, and concentrate to yield the free acid.

Workflow Step1 1. Scaffold Preparation (CAS 942189-34-6) Step2 2. Amide Coupling (HATU, DIPEA, DMF) Step1->Step2 Exocyclic -COOH Activation Step3 3. Ester Saponification (LiOH, THF/MeOH/H2O) Step2->Step3 Mild Hydrolysis Step4 4. Downstream Diversification (Library Synthesis) Step3->Step4 C3-COOH Functionalization

Step-by-step synthetic workflow for orthogonal functionalization.

Conclusion

While natural L-proline and unsubstituted β -proline are foundational to peptide chemistry, they require extensive protecting group manipulations (Boc/Fmoc) for complex syntheses. (R)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid circumvents these limitations by providing a pre-installed, orthogonally protected dual-handle system. Its tertiary amine core enhances proteolytic stability and structural rigidity, making it a superior choice for researchers developing advanced peptidomimetics, bivalent degraders, and targeted enzyme inhibitors.

References
  • BenchChem. Chiral Pool Synthesis from (R)-Pyrrolidine-3-Carboxylic Acid: A Technical Guide for Drug Discovery.
  • PubMed / Journal of Medicinal Chemistry. Discovery of N-Substituted 3-Amino-4-(3-boronopropyl)pyrrolidine-3-carboxylic Acids as Highly Potent Third-Generation Inhibitors of Human Arginase I and II.
  • Sigma-Aldrich. (R)-(−)
  • Chem-Impex.
Validation

A Comparative Guide to the Toxicity and Cytotoxicity of (R)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic Acid Analogues

For Researchers, Scientists, and Drug Development Professionals The pyrrolidine scaffold is a cornerstone in medicinal chemistry, recognized for its conformational flexibility and presence in numerous biologically active...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, recognized for its conformational flexibility and presence in numerous biologically active compounds.[1][2] This guide provides a framework for the systematic evaluation and comparison of the toxicity and cytotoxicity of novel analogues of (R)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid. As direct toxicological data for this specific parent compound is not extensively available in public literature[3][4], this document establishes a predictive and methodological approach. It is designed to guide researchers in generating robust, comparable data for a series of rationally designed analogues.

The structure-activity relationship (SAR) is a critical concept in drug discovery, where minor molecular modifications can significantly impact biological activity and toxicological profiles.[2][5] For pyrrolidine derivatives, substitutions on the ring and alterations to side chains are known to dramatically influence their therapeutic and adverse effects.[6] This guide will, therefore, focus on a proposed set of analogues and outline a comprehensive workflow for their comparative toxicological assessment.

Proposed Analogues for Comparative Study

To establish a meaningful comparison, a series of analogues can be synthesized by modifying key functional groups of the parent compound, (R)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid. The following hypothetical analogues provide a basis for this guide:

  • Analogue A (Parent Compound): (R)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid

  • Analogue B (Ester Hydrolysis): (R)-2-(3-carboxypyrrolidin-1-yl)acetic acid

  • Analogue C (Amide Formation): (R)-2-(3-(methylcarbamoyl)pyrrolidin-1-yl)acetic acid

  • Analogue D (Side Chain Extension): (R)-3-(3-(methoxycarbonyl)pyrrolidin-1-yl)propanoic acid

These modifications allow for the systematic evaluation of how changes in polarity, hydrogen bonding potential, and steric bulk influence toxicity.

A Multi-Tiered Approach to Toxicological Evaluation

A robust assessment of cytotoxicity and toxicity involves a tiered approach, beginning with broad in vitro screenings and progressing to more complex mechanistic studies.

Caption: A tiered workflow for the toxicological assessment of novel pyrrolidine analogues.

Data Presentation for Comparative Analysis

To facilitate a clear comparison between the analogues, experimental data should be organized systematically. The following tables provide a template for presenting key cytotoxicity and toxicity parameters.

Table 1: In Vitro Cytotoxicity Data (IC50 Values in µM)

AnalogueCell LineMTT Assay (48h)LDH Assay (48h)
A (Parent) HepG2 (Liver)Experimental DataExperimental Data
HEK293 (Kidney)Experimental DataExperimental Data
B (Di-acid) HepG2Experimental DataExperimental Data
HEK293Experimental DataExperimental Data
C (Amide) HepG2Experimental DataExperimental Data
HEK293Experimental DataExperimental Data
D (Extended Chain) HepG2Experimental DataExperimental Data
HEK293Experimental DataExperimental Data

Table 2: Mechanistic Insights

AnalogueCaspase-3/7 Activation (Fold Change)Reactive Oxygen Species (ROS) Production (Fold Change)
A (Parent) Experimental DataExperimental Data
B (Di-acid) Experimental DataExperimental Data
C (Amide) Experimental DataExperimental Data
D (Extended Chain) Experimental DataExperimental Data

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures cell viability based on the metabolic activity of mitochondrial enzymes.[7] Viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[8]

Protocol:

  • Cell Seeding: Seed cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test analogues in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24 to 72 hours.[8]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay quantifies cell death by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells, indicating a loss of membrane integrity.[7][10]

Protocol:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.

  • Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay reagent mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.[10]

  • Data Analysis: Determine the amount of LDH released relative to a positive control (cells lysed to achieve maximum LDH release) to calculate the percentage of cytotoxicity.

Potential Mechanisms of Toxicity and Structure-Toxicity Insights

Pyrrolidine derivatives can exert cytotoxic effects through various mechanisms, including the induction of apoptosis (programmed cell death), disruption of mitochondrial function, and generation of oxidative stress.[8][11] The intrinsic, or mitochondrial, pathway of apoptosis is a common mechanism initiated by cellular stress.[8]

Apoptosis_Pathway cluster_cell Cell Pyrrolidine Pyrrolidine Analogue Stress Cellular Stress (e.g., ROS) Pyrrolidine->Stress Mito Mitochondrion Casp9 Caspase-9 Mito->Casp9 releases Cytochrome c, activates Bcl2 Bcl-2 Family (e.g., Mcl-1 inhibition) Stress->Bcl2 activates Bcl2->Mito destabilizes membrane Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes

Caption: A simplified signaling pathway for apoptosis induction by cytotoxic compounds.

Interpreting Comparative Data:

  • Ester vs. Carboxylic Acid (Analogue A vs. B): The hydrolysis of the ester in Analogue B increases polarity. This may decrease cell membrane permeability, potentially leading to lower cytotoxicity compared to the parent compound.

  • Amide Formation (Analogue C): The introduction of an amide group in Analogue C can alter hydrogen bonding capabilities and metabolic stability, which may either increase or decrease its interaction with cellular targets.

  • Side Chain Extension (Analogue D): Increasing the length of the aliphatic side chain can impact lipophilicity. Studies on other pyrrolidine derivatives have shown that longer side chains can lead to more pronounced cytotoxicity.[11]

Authoritative Grounding and Best Practices

All in vitro cytotoxicity testing should be conducted in accordance with established best practices. The Organisation for Economic Co-operation and Development (OECD) provides guidelines for various in vitro toxicity tests that ensure data quality and reproducibility.[12] For instance, data from in vitro cytotoxicity assays can be used to estimate starting doses for in vivo acute oral toxicity studies, as described in OECD Guidance Document 129, which can help reduce the number of animals required for testing.[13][14]

Conclusion

This guide outlines a systematic and scientifically rigorous approach for the comparative analysis of the toxicity and cytotoxicity of novel (R)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid analogues. By employing a tiered testing strategy, standardized protocols, and a clear framework for data presentation, researchers can effectively characterize the toxicological profiles of these compounds. Understanding the structure-toxicity relationships is paramount for identifying promising drug candidates with acceptable safety profiles for further development.[2]

References

  • Fotakis G, Timbrell JA. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicol Lett. 2006 Jan 5;160(2):171-7. Available from: [Link]

  • Woźniak, M. K., et al. (2018). Cytotoxicity of α-Pyrrolidinophenones: an Impact of α-Aliphatic Side-chain Length and Changes in the Plasma Membrane Fluidity. Neurotoxicity Research, 34(3), 553-568. Available from: [Link]

  • Synthesis and Cytotoxic Studies of Pyrrole and Pyrrolidine Derivatives in Human Tumor Cell Lines. ResearchGate. (2024). Available from: [Link]

  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Genotoxicity and Mutagenicity. IntechOpen. Available from: [Link]

  • In Vitro Cytotoxicity Assays: Comparison of LDH, Neutral Red, MTT and Protein Assay in Hepatoma Cell Lines Following Exposure to Cadmium Chloride. ResearchGate. (2006). Available from: [Link]

  • Çalışkan, B., & Çevik, U. A. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249774. Available from: [Link]

  • Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Molecules, 25(11), 2637. Available from: [Link]

  • Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. Molecules, 28(23), 7851. Available from: [Link]

  • Updates to OECD in vitro and in chemico test guidelines. PETA Science Consortium International e.V. (2021). Available from: [Link]

  • Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic-Anticancer Potential. ChemMedChem, e202600135. Available from: [Link]

  • OECD Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests. National Toxicology Program. (2010). Available from: [Link]

  • Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. OECD. (2010). Available from: [Link]

  • In Vitro Cytotoxicity in Balb/c 3T3 LD50 (OECD 129). Tox Lab. Available from: [Link]

  • Vinken, M. (2019). In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death. Archives of Toxicology, 93(12), 3365-3372. Available from: [Link]

  • Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). ResearchGate. (2022). Available from: [Link]

  • Test No. 432: In Vitro 3T3 NRU Phototoxicity Test. OECD. (2019). Available from: [Link]

  • (R)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid. NextSDS. Available from: [Link]

  • Ac-Lys-Val-Pro-Leu-ACC Safety Data Sheet. Peptide Institute, Inc. (2024). Available from: [Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
(R)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid
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